molecular formula C27H24N2O4 B12819667 Fmoc-D-Trp(2-Me)-OH

Fmoc-D-Trp(2-Me)-OH

Cat. No.: B12819667
M. Wt: 440.5 g/mol
InChI Key: MMPTVKMTZAMBFI-UHFFFAOYSA-N
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Description

Fmoc-D-Trp(2-Me)-OH is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPTVKMTZAMBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-D-Trp(2-Me)-OH in Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty—Strategic Modification of Tryptophan in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the strategic modification of amino acid side chains is a cornerstone of rational design. Tryptophan, with its unique indole side chain, plays a pivotal role in molecular recognition, membrane interaction, and overall peptide conformation. However, the indole nucleus is susceptible to oxidative degradation, particularly during the harsh acidic conditions of peptide cleavage from the solid support. To circumvent these challenges and to introduce novel structural constraints, chemists have turned to modified tryptophan derivatives.

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-2-methyl-tryptophan (Fmoc-D-Trp(2-Me)-OH), a specialized building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). We will explore its core chemical properties, the causal benefits of the 2-methyl modification, and provide field-proven protocols for its successful incorporation into synthetic peptides, thereby empowering researchers to enhance the stability and conformational rigidity of their target molecules.

Section 1: Core Chemical and Physical Properties

The foundational step in utilizing any specialized reagent is a thorough understanding of its intrinsic properties. This compound is distinguished by the addition of a methyl group at the C2 position of the indole ring, a seemingly minor alteration that imparts significant chemical advantages.

Molecular Profile

A summary of the key physicochemical properties for this compound is presented below, with data for the analogous unmodified Fmoc-D-Trp-OH provided for comparison.

PropertyThis compoundFmoc-D-Trp-OH
CAS Number 196808-79-4[1]86123-11-7[2][3][4]
Molecular Formula C₂₇H₂₄N₂O₄[1][5]C₂₆H₂₂N₂O₄[2]
Molecular Weight 440.49 g/mol [1][5]426.46 g/mol [2]
Appearance White to off-white powder (Expected)White to off-white powder
Storage Temperature 2-8°C[1]2-8°C[2]
Solubility Soluble in DMF, DMSO (Expected)Soluble in DMF, DMSO
Melting Point N/A182-185 °C[2]

Note: Experimental data for some properties of this compound are not widely published; expected values are based on the behavior of similar compounds.

G Chemical Structure of this compound cluster_fmoc Fmoc Group cluster_amino_acid D-2-Methyl-Tryptophan Core cluster_indole 2-Methyl-Indole Side Chain Fmoc_ring1 Fmoc_ring2 Fmoc_bridge Fmoc_O O Fmoc_CO O alpha_C carboxyl_C C carboxyl_O1 O carboxyl_OH OH beta_C indole_C3 C3 indole_C2 C2 indole_Me CH₃ indole_N NH indole_benzene main_struct caption Structure of this compound.

Caption: Structure of this compound.

Section 2: The Rationale—Why Use the 2-Methyl Derivative?

The incorporation of this compound is a deliberate choice to address specific challenges in peptide synthesis and to impart desirable conformational properties.

Enhanced Oxidative Stability

The electron-rich indole ring of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during trifluoroacetic acid (TFA)-mediated cleavage.[6] This leads to undesired side products that complicate purification and reduce yield. The C2 position of the indole is particularly reactive.

Causality: By introducing a methyl group at the C2 position, two protective effects are achieved:

  • Steric Shielding: The methyl group physically blocks electrophilic attack at the C2 position.

  • Electronic Stabilization: As an electron-donating group, the methyl substituent helps to stabilize the indole ring, making it less prone to oxidation compared to the unsubstituted ring. While indole protection at the N1 position (e.g., with a Boc group) is common, C2-methylation offers a permanent, TFA-stable modification that remains in the final peptide, providing intrinsic stability.

Conformational Constraint

Peptide flexibility is often a liability in drug design, leading to reduced binding affinity and receptor selectivity. Introducing conformational rigidity can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding.

Causality: The steric bulk of the 2-methyl group restricts the rotational freedom around the Cβ-Cγ bond (the χ² dihedral angle) of the tryptophan side chain. This forces the indole ring into a more defined spatial orientation relative to the peptide backbone, which can have profound effects on the peptide's secondary and tertiary structure. This conformational locking is a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to probe the optimal orientation of the crucial indole pharmacophore for target engagement.

Section 3: Field-Proven Methodologies for SPPS

The successful incorporation of a sterically hindered amino acid like this compound requires optimization of standard SPPS protocols. The following methodologies are designed to ensure high coupling efficiency and preserve the integrity of the building block.

Recommended Coupling Protocol

Due to the potential for steric hindrance from the 2-methyl group, a more potent activation method and potentially longer coupling times are advisable compared to standard Fmoc-amino acids.

Materials:

  • This compound

  • Solid-phase resin with a free N-terminal amine (e.g., Rink Amide, Wang)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These aminium-based reagents are highly effective for hindered couplings.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the deprotected resin with DMF (at least 5 times) to remove all traces of piperidine. Confirm deprotection with a positive Kaiser test.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) in DMF.

    • Add HCTU or HATU (0.95 equivalents relative to the amino acid).

    • Add DIPEA (2 equivalents relative to the coupling reagent).

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin.

  • Agitation: Agitate the reaction vessel at room temperature for 60-120 minutes. For a first-time use or a particularly difficult sequence, a longer coupling time is recommended.

  • Monitoring: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Post-Coupling Wash: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes. This is crucial for preventing the formation of deletion sequences.

Caption: Workflow for coupling this compound in SPPS.

Cleavage and Final Deprotection

The primary advantage of the 2-methyl group is realized during the final cleavage step. It provides robust protection against side reactions that typically plague tryptophan residues.

Recommended Cleavage Cocktail (Reagent K, modified):

  • Trifluoroacetic Acid (TFA): 92.5%

  • Water (H₂O): 2.5%

  • Triisopropylsilane (TIS): 2.5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Rationale for Scavenger Choice:

  • TIS: An effective scavenger for carbocations (e.g., from tert-butyl protecting groups), preventing alkylation of the indole ring.

  • Water: Helps to hydrolyze protecting groups and can suppress some side reactions.

  • EDT: A soft nucleophile that scavenges various reactive species and helps prevent tryptophan oxidation.

Step-by-Step Cleavage Protocol:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether with vigorous stirring.

  • Isolation: A white precipitate of the crude peptide should form. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Section 4: Conclusion and Outlook

This compound is a highly valuable building block for peptide chemists aiming to design more robust and conformationally defined peptides. The C2-methylation provides a dual advantage: it intrinsically protects the indole side chain from oxidative degradation during synthesis and cleavage, and it introduces a significant steric constraint that can be exploited to fine-tune peptide structure and function. While its use may require slight modifications to standard coupling protocols, the benefits in terms of enhanced stability and improved drug design capabilities are substantial. As the demand for sophisticated peptide therapeutics grows, the adoption of such rationally designed, non-canonical amino acids will continue to be a critical driver of innovation in the field.

References

  • Aapptec. Fmoc-D-Trp(Boc)-OH Product Page. [Link]

  • LookChem. Fmoc-D-2-Me-Trp Product Page. [Link]

  • Aapptec. Fmoc-D-Trp-OH Product Page. [Link]

  • PubChem. Fmoc-D-Trp-OH Compound Summary. [Link]

  • Aralez Bio. Fmoc-2-methyl-L-tryptophan Product Page. [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461. [Link]

  • PrepChem. Preparation of 2-methylindole. [Link]

  • Delepierre, M., et al. (1991). 1H-NMR conformational analysis of a high-affinity antigenic 11-residue peptide from the tryptophan synthase beta 2 subunit. European Journal of Biochemistry, 202(1), 125-135. [Link]

  • Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. [Link]

  • Naqvi, N., & Fernando, Q. (1970). The Basic Strength of 2-Methyl-Indole. Pakistan Journal of Scientific and Industrial Research, 13, 51-53. [Link]

  • Santos, R. A., et al. (2020). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. ResearchGate. [Link]

  • The Good Scents Company. 2-methyl indole information. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology. [Link]

Sources

Structural advantages of 2-methyl substitution in D-Tryptophan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a methyl group at the C2 position of the indole ring in D-Tryptophan (2-Me-D-Trp) represents a high-impact structural modification in peptide drug design. This specific substitution offers a dual advantage: conformational locking and metabolic shielding . Unlike native tryptophan, which is susceptible to rapid oxidative cleavage by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), 2-Me-D-Trp derivatives exhibit profound resistance to these enzymes. Furthermore, the steric bulk of the C2-methyl group restricts the rotation of the side chain (


 and 

torsion angles), forcing the peptide backbone into specific, bioactive rotamers that enhance receptor selectivity—most notably in Tachykinin (NK1) antagonists. This guide details the structural physics, synthesis, and pharmacological utility of this privileged scaffold.

Part 1: Structural & Electronic Physics

The efficacy of 2-Me-D-Trp stems from two fundamental physical alterations to the tryptophan core: steric constraint and electronic enrichment.

Conformational Restriction ( Angles)

In native tryptophan, the indole side chain has significant rotational freedom around the


 (

) and

(

) bonds. This entropy is often a penalty during receptor binding.
  • The 2-Methyl Effect: Introducing a methyl group at position 2 creates a severe steric clash with the

    
     protons and the peptide backbone.
    
  • Result: This restricts the

    
     angle to a narrow range (typically 
    
    
    
    ), effectively "locking" the indole ring perpendicular to the
    
    
    methylene group.
  • Bioactive Conformation: This restriction often pre-organizes the molecule into the gauche- or trans conformation required for binding pockets in GPCRs (e.g., NK1), minimizing the entropic cost of binding (

    
    ).
    
Electronic Enrichment

The methyl group is an electron-donating group (EDG) via hyperconjugation.

  • Indole Nucleophilicity: It increases the electron density of the indole

    
    -system.
    
  • Cation-

    
     Interactions:  The enriched 
    
    
    
    -cloud forms stronger non-covalent interactions with cationic residues (Lys, Arg) in receptor binding sites compared to unsubstituted tryptophan.

Part 2: The Metabolic Shield (IDO/TDO Resistance)

The most critical advantage of 2-Me-D-Trp in drug development is its resistance to the Kynurenine Pathway, the primary route of tryptophan catabolism.

Mechanism of Resistance
  • Enzymatic Attack: IDO and TDO function by inserting molecular oxygen across the C2-C3 double bond of the indole ring, cleaving it to form N-formylkynurenine.[1]

  • Steric Blockade: The C2-methyl group sterically hinders the approach of the heme-bound superoxide species in the enzyme's active site.

  • Outcome: The C2-C3 bond cannot be cleaved. The molecule remains intact, significantly extending the in vivo half-life (

    
    ) of the peptide drug.
    

Diagram: Metabolic Blockade

MetabolicBlockade Trp Native D-Tryptophan Enzyme IDO/TDO (Heme-O2 Complex) Trp->Enzyme Substrate Binding Cleavage Oxidative Cleavage (C2-C3 Bond) Enzyme->Cleavage Block STERIC BLOCKADE (No Reaction) Enzyme->Block C2-Me Clash Kyn N-Formylkynurenine (Degradation) Cleavage->Kyn MeTrp 2-Methyl-D-Tryptophan MeTrp->Enzyme Binds but... Block->MeTrp Remains Intact

Caption: The 2-methyl substituent prevents the formation of the transition state required for oxidative cleavage by IDO/TDO enzymes.

Part 3: Synthetic Methodology

Synthesizing 2-Me-D-Trp derivatives requires overcoming the challenge of installing the methyl group without racemizing the chiral center. The Larock Heteroannulation is a robust, convergent method.[2]

Protocol: Modified Larock Synthesis for 2-Me-Trp

This method builds the indole ring around the pre-existing chiral amino acid backbone, ensuring optical purity.

Reagents:

  • Starting Material: N-Boc-D-iodoalanine methyl ester (Chiral pool).

  • Coupling Partner: 1-propynyl-trimethylsilane (or 2-butyne for internal alkyne approaches).

  • Catalyst: Pd(OAc)₂ / PPh₃.[3]

  • Base: Na₂CO₃ or K₂CO₃.

Step-by-Step Workflow:

  • Preparation of the Alkyne:

    • Begin with an internal alkyne that contains the methyl group. For 2-methyl indole, use a propynyl derivative.

  • Palladium Insertion:

    • Dissolve N-Boc-D-iodoalanine methyl ester (1.0 equiv) in DMF.

    • Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 equiv).

    • Critical Step: Add the alkyne (1.2 equiv). The palladium inserts into the C-I bond.

  • Heteroannulation:

    • Heat to 80-100°C under Argon.

    • Mechanism: The alkyne inserts into the Pd-C bond. The nitrogen of the amide attacks the palladium-alkene complex, closing the ring to form the indole.

    • The methyl group from the alkyne is positioned at C2.

  • Deprotection:

    • Remove the TMS group (if used) with TBAF.

    • Hydrolyze the ester (LiOH) and remove Boc (TFA) as needed for peptide coupling.

Data Table: Comparative Stability

FeatureNative D-Tryptophan2-Methyl-D-Tryptophan
IDO/TDO Susceptibility High (Rapid Degradation)Negligible (Resistant)
Side Chain Rotation Free (

variable)
Restricted (

locked)
Electron Density StandardEnriched (Better Cation-

)
Fluorescence Quantum Yield StandardOften Quenched (Rotamer dependent)

Part 4: Application Case Study - Tachykinin Antagonists

The most successful application of 2-Me-D-Trp is in the design of Substance P (NK1) antagonists .

  • The Challenge: Substance P is an 11-residue peptide.[4] Small molecule antagonists must mimic the specific turn structure of the native peptide's C-terminus (-Phe-Gly-Leu-Met-NH2).

  • The Solution: Incorporating 2-Me-D-Trp into cyclic peptide antagonists locks the backbone into a conformation that mimics the bioactive "turn" of Substance P.

  • Result: This leads to nanomolar (nM) affinity for the NK1 receptor and high selectivity over NK2/NK3 receptors. The D-configuration prevents proteolytic cleavage by gastric enzymes, while the 2-methyl group prevents metabolic clearance by the liver (TDO), allowing for oral bioavailability.

Diagram: Synthesis & Application Logic

SynthesisLogic Start Start: N-Boc-D-Iodoalanine Larock Larock Heteroannulation (Pd Cat + Alkyne) Start->Larock Chiral Integrity Maintained Product 2-Methyl-D-Tryptophan Larock->Product Ring Closure App1 Application 1: IDO/TDO Resistance Product->App1 Steric Shield App2 Application 2: NK1 Receptor Antagonists Product->App2 Conformational Lock

Caption: Synthetic pathway utilizing chiral pool materials to access bioactive 2-Me-D-Trp scaffolds.

References

  • Conform

    • Title: Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Synthesis of 2-Substituted Tryptophans

    • Title: Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions (Discusses 2-Me precursors).
    • Source: NIH / PMC.
    • URL:[Link]

  • Tryptophan Metabolism & IDO

    • Title: Tryptophan-Degrading Enzymes in Tumoral Immune Resistance.[1]

    • Source: Frontiers in Immunology.
    • URL:[Link][5]

  • NK1 Antagonists & Substance P

    • Title: Substance P receptor antagonists in psychiatry: r
    • Source: PubMed.
    • URL:[Link]

Sources

Conformational constraints induced by Fmoc-D-Trp(2-Me)-OH in amino acid sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-D-Trp(2-Me)-OH (2-methyl-D-tryptophan) into peptide sequences represents a high-precision strategy for constraining peptide backbones and enhancing pharmacological potency.[1] Unlike standard tryptophan, the addition of a methyl group at the C2 position of the indole ring introduces significant steric bulk. This modification restricts the rotational freedom of the side chain (


 and 

angles) and, by extension, limits the local backbone conformational space (

and

angles).[2]

This guide details the mechanistic basis of these constraints, provides optimized solid-phase peptide synthesis (SPPS) protocols to overcome the inherent steric hindrance during coupling, and analyzes the structural impact using the commercially successful secretagogue Hexarelin as a primary case study.

Mechanistic Basis of Conformational Constraint

The structural rigidity induced by this compound arises from two distinct physicochemical forces: Steric Locking and Electronic Modulation .[1]

Steric Clash and Ramachandran Restriction

In a standard Tryptophan residue, the indole ring enjoys a relatively high degree of rotational freedom. However, the C2-methyl group in D-Trp(2-Me) creates a "steric wall" against the peptide backbone.[1]

  • 
     Restriction:  The methyl group clashes with the carbonyl oxygen of the preceding residue (
    
    
    
    ) and the amide hydrogen of the subsequent residue (
    
    
    ). This forces the side chain into a limited set of rotamers (typically trans or gauche-), effectively locking the side chain orientation.
  • Backbone Impact: To accommodate this bulky side chain, the peptide backbone is forced to twist, often adopting

    
    -turn  or 
    
    
    
    -helical
    conformations.[1] This pre-organization reduces the entropic cost of receptor binding.
Electronic Enhancement (Cation- Interactions)

The methyl group is electron-donating (+I effect).[1] This increases the electron density of the indole


-system compared to unsubstituted Tryptophan.
  • Impact: This electron-rich ring forms stronger cation-

    
     interactions  with positively charged residues (e.g., Lysine, Arginine) in the receptor binding pocket.[1] This is a critical factor in the high potency of GHRP analogs.
    

Visualization: Mechanism of Action

G Fmoc This compound Integration Steric Steric Clash (C2-Methyl vs Backbone) Fmoc->Steric Electronic Electronic Effect (+I Inductive) Fmoc->Electronic ChiLock Restricted Chi1/Chi2 Rotamers Steric->ChiLock ElectronDensity Increased Indole Electron Density Electronic->ElectronDensity Turn Stabilized Beta-Turn / Helix ChiLock->Turn Backbone Distortion Binding Enhanced Receptor Affinity (Low Entropy Cost) ElectronDensity->Binding Stronger Cation-Pi Turn->Binding Pre-organized Fit

Figure 1: Mechanistic pathway showing how the 2-Me modification translates to enhanced receptor binding.[1]

Optimized Synthesis Protocol (SPPS)

The bulky 2-methyl group makes this compound significantly harder to couple than standard amino acids.[1] Standard DIC/HOBt protocols often result in deletion sequences. The following protocol uses HATU , a potent uronium-based coupling reagent, to drive the reaction to completion.

Reagents & Materials
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Coupling Workflow
StepActionCritical Parameter / Note
1. Swelling Swell resin in DMF for 30 min.Ensures accessible reactive sites.
2. Deprotection 20% Piperidine in DMF (2 x 10 min).Remove Fmoc from previous residue.
3. Activation Dissolve 3.0 eq this compound and 2.9 eq HATU in DMF.[1] Add 6.0 eq DIPEA.Pre-activate for exactly 30 seconds. Do not wait longer to avoid racemization.
4. Coupling Add activated solution to resin.[3] Shake for 2 hours .Standard coupling is 45 min; extended time is required for steric bulk.
5. Monitoring Perform Kaiser Test (Ninhydrin).If blue (positive), re-couple using fresh reagents (Double Coupling).[1]
6. Capping Acetic Anhydride/Pyridine (if Kaiser is slightly positive after re-coupling).[1]Terminates unreacted chains to prevent deletion sequences.
Troubleshooting Guide
  • Problem: Incomplete coupling (persistent blue Kaiser test).

    • Solution: Switch to HOAt/HATU blends or increase temperature to 50°C (use caution with Cys/His to avoid racemization).

  • Problem: Low solubility of this compound.

    • Solution: Use NMP (N-methylpyrrolidone) instead of DMF as the solvent.[1]

Visualization: SPPS Workflow

SPPS Start Resin-AA(n)-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (HATU/DIPEA, 30s) Wash1->Activate Couple Coupling Reaction (2 Hours, Ambient) Activate->Couple Test Kaiser Test Couple->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Blue (Fail) Next Proceed to AA(n+1) Test->Next Colorless (Pass) Recouple->Test

Figure 2: Solid-Phase Peptide Synthesis loop emphasizing the quality control step essential for hindered residues.

Structural Characterization & Data Analysis

Verifying the incorporation and conformational impact of this compound requires specific analytical techniques.

NMR Spectroscopy Signatures

The 2-methyl group provides a distinct handle for NMR analysis.

  • 
    H NMR:  The methyl protons typically appear as a sharp singlet around 
    
    
    
    2.3 - 2.5 ppm
    .[1]
  • NOE (Nuclear Overhauser Effect): Strong NOE signals are often observed between the 2-Me protons and the

    
     of the preceding residue (
    
    
    
    ). This confirms the spatial proximity and the "locked" turn conformation.
Comparative Data: Hexarelin vs. GHRP-6

Hexarelin is a potent analog of GHRP-6 where D-Trp is replaced by D-2-Me-Trp.[1]

FeatureGHRP-6Hexarelin (2-Me Analog)Impact of 2-Me-Trp
Sequence His-D-Trp -Ala-Trp-D-Phe-Lys-NH2His-D-2-Me-Trp -Ala-Trp-D-Phe-Lys-NH2Steric Constraint
Receptor Affinity (

)
~10 nM (GHS-R1a)~1-2 nM (GHS-R1a)5-10x Potency Increase
CD36 Binding ModerateHighSpecific Binding Mode
In Vivo Stability Moderate (

~20 min)
High (

>55 min)
Proteolytic Resistance
Conformation Flexible TurnStabilized

-Turn
Reduced Entropy Cost

Table 1: Comparative analysis showing the functional gains from the 2-Me modification.

Case Study: Hexarelin

Hexarelin (also known as Examorelin) demonstrates the "textbook" utility of this residue. The sequence His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2 forms a bioactive conformation responsible for stimulating Growth Hormone release.[1]

Structural Insight: In solution, the D-2-Me-Trp residue forces the N-terminal segment into a specific turn.[1] The methyl group prevents the indole ring from collapsing into a hydrophobic cluster with the other aromatic residues (Trp4, D-Phe5) in a random fashion, instead organizing them into a "pharmacophore triad" that perfectly matches the GHS-R1a receptor pocket. This pre-organization means the peptide does not lose entropy upon binding, leading to the observed nanomolar affinity.

References

  • Conformational Constraints in Peptides

    • Title: "Conformational effects on tryptophan fluorescence in cyclic hexapeptides"
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • Hexarelin & GHRP Structure-Activity

    • Title: "Structure-activity Relationships of GHRP-6 Azapeptide Ligands of the CD36 Scavenger Receptor"
    • Source: Journal of Medicinal Chemistry (via NIH)[1]

    • URL:[Link]

  • Synthesis Protocols

    • Title: "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Form
    • Source: ACS Omega[1]

    • URL:[Link][1]

  • Electronic Effects on Indole

    • Title: "The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach"
    • Source: Journal of the American Chemical Society
    • URL:[Link][1]

  • Hexarelin Product Data

    • Title: "Hexarelin Technical Specific
    • Source: Peptide Biologix
    • URL:[Link][1]

Sources

Technical Deep Dive: Fmoc-D-Trp(2-Me)-OH vs. Native Tryptophan in Peptide Synthesis

[1]

Executive Summary

In high-value peptide therapeutics, particularly Ghrelin agonists (e.g., Ulimorelin ), the substitution of native Tryptophan with 2-Methyl-D-Tryptophan is a critical design choice.[1] While native Tryptophan is susceptible to electrophilic aromatic substitution (alkylation) during acidolytic cleavage, the 2-methyl group sterically and electronically blocks the reactive C2 position. This modification significantly increases crude purity by eliminating tert-butylation byproducts and imposes specific conformational constraints (beta-turns) that enhance receptor affinity and proteolytic stability.[1]

Chemical Architecture & The "Native" Problem

To understand the necessity of this compound, one must first analyze the vulnerability of the native indole ring during standard Fmoc SPPS.[1]

The Vulnerability: Indole C2-Alkylation

During the final cleavage step, protecting groups (Boc, tBu, Trt) are removed using Trifluoroacetic Acid (TFA). This generates a high concentration of reactive carbocations (e.g., tert-butyl cations).[1]

  • Native Tryptophan: The indole ring is electron-rich.[1] The C2 position is highly nucleophilic and prone to attack by these scavenged cations.

  • The Consequence: Without aggressive scavenging, native Trp undergoes irreversible C2-alkylation , forming contaminants like 2,5,7-tri-tert-butyltryptophan.[1] These byproducts are often inseparable from the target peptide by standard HPLC.

The Solution: C2-Methyl Blockade

This compound introduces a methyl group at the C2 position.[1]

  • Steric Hindrance: The methyl group physically blocks the approach of electrophiles to the C2 site.

  • Electronic Stabilization: While methyl is electron-donating, occupying the C2 position effectively "caps" the most reactive site, forcing any potential electrophiles to less reactive positions (C5/C7) which are easier to protect with standard scavengers.

Visualization: The Alkylation Mechanism vs. Blocking

The following diagram illustrates the electrophilic attack on native Trp and how the 2-Me substitution prevents it.

Trp_Alkylation_Mechanismcluster_legendReaction Outcomenode_nativeNative Trp Residue(Reactive C2-H)node_productByproduct:2-tert-butyl-Trpnode_native->node_productElectrophilic Attack(TFA Cleavage)node_cationtert-Butyl Cation(From Boc/tBu removal)node_cation->node_productnode_safeIntact Peptide(No Alkylation)node_cation->node_safeRepellednode_2meTrp(2-Me) Residue(Blocked C2-CH3)node_2me->node_safeSteric Blockadeof C2 Position

Figure 1: Mechanism of Indole C2-alkylation by tert-butyl cations and its prevention by the 2-Methyl substituent.

Comparative Analysis: Native vs. 2-Me Analog

FeatureNative Fmoc-Trp(Boc)-OHThis compound
Indole Reactivity High (C2 is nucleophilic)Low (C2 is blocked)
Cleavage Risk High risk of tert-butylation without EDT/TIS.[1]Immune to C2-alkylation.[1][2]
Stereochemistry Typically L (Native)Typically D (in this context)
Conformation Flexible side chain.[1]Restricted

angles; induces turns.
Hydrophobicity ModerateIncreased (Methyl group adds lipophilicity).[1]
Coupling Kinetics Fast/StandardSlower (Steric hindrance from 2-Me).[1]
Primary Use Native sequences, standard proteins.Ghrelin agonists (Ulimorelin), stabilized analogs.[1]

Synthesis Protocols & Methodology

When substituting Native Trp with this compound, standard protocols must be adjusted to account for the increased steric bulk of the methylated indole.[1]

A. Coupling Protocol (Critical)

The 2-methyl group creates steric bulk near the peptide backbone, making the amino acid more difficult to couple than native Trp.

  • Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU instead of standard HBTU/HCTU.[1]

  • Base: DIEA (Diisopropylethylamine) or Collidine.[1]

  • Stoichiometry: 4-5 equivalents of Amino Acid and Coupling Reagent.

  • Reaction Time: Extend coupling time to 60–90 minutes (vs. 30 min for native). Double coupling is recommended for difficult sequences.

B. Cleavage Cocktail Optimization

While Trp(2-Me) is resistant to C2-alkylation, scavengers are still required to prevent alkylation at other sites (e.g., C5/C7) or on other residues (Met, Tyr).[1]

  • Recommended Cocktail (Reagent K):

    • TFA: 82.5%

    • Phenol: 5%[1]

    • Water: 5%[1]

    • Thioanisole: 5%[1]

    • EDT (1,2-Ethanedithiol): 2.5%[1]

  • Note: Even though Trp(2-Me) is robust, omitting scavengers entirely is risky if other sensitive residues are present.[1]

C. Synthesis Workflow Diagram

Synthesis_Workflowcluster_couplingCoupling Cycle (Trp-2-Me)startResin Preparation(Rink Amide / Wang)deprotectFmoc Removal(20% Piperidine/DMF)start->deprotectactivateActivation:This compound+ HATU + DIEAdeprotect->activatecoupleCoupling Reaction(2x 60 min)activate->couplecouple->deprotectNext ResiduecleavageGlobal Cleavage(Reagent K)couple->cleavageSequence CompletepurifyHPLC Purification(High Purity Crude)cleavage->purify

Figure 2: Optimized SPPS workflow for incorporating sterically hindered Trp(2-Me) residues.

Pharmacological Implications

The switch to this compound is rarely just for synthetic ease; it is usually a strategic medicinal chemistry decision.[1]

  • Proteolytic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (which typically recognize L-amino acids), significantly extending the plasma half-life.[1]

  • Receptor Selectivity: In the case of Ulimorelin (TZP-101) , the 2-Me-D-Trp residue is crucial for locking the peptide into a bioactive conformation that binds the Ghrelin receptor (GHS-R1a) with high affinity (

    
    ) while minimizing off-target binding.[1]
    

References

  • Hoveyda, H. R., et al. (2011).[3] Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery.[1] Journal of Clinical Pharmacology. Retrieved from [Link]

  • Giraud, M., et al. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. Retrieved from [Link]

  • PubChem. (n.d.).[1] Fmoc-N-Me-D-Trp(Boc)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Löw, M., et al. (1978). Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] Retrieved from [Link]

Optimizing Antimicrobial Peptides via Indole Modification: A Technical Review of Fmoc-D-Trp(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Fmoc-D-Trp(2-Me)-OH in Antimicrobial Peptide Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacteria has necessitated the engineering of next-generation antimicrobial peptides (AMPs) with enhanced stability and potency.[1] Tryptophan (Trp) residues are critical "anchors" in AMPs, facilitating interfacial partitioning into bacterial membranes. However, native L-Tryptophan is susceptible to enzymatic degradation and oxidative cleavage.[1]

This technical guide reviews the strategic application of This compound (Fmoc-protected 2-methyl-D-tryptophan).[1] This specific amino acid derivative offers a dual-mechanism advantage: the D-configuration confers resistance to backbone proteolysis, while the 2-methyl substitution on the indole ring enhances lipophilicity and restricts conformational freedom, thereby optimizing pharmacodynamics. This guide synthesizes data from antibiotic synthesis (e.g., Argyrin analogues) and stable peptide development (e.g., Hexarelin) to provide a roadmap for incorporating this residue into novel AMP designs.

Chemical Basis & Structural Logic

The Reagent: this compound[1]
  • Chemical Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-tryptophan[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (approximate, varies with free acid/ester forms)[1]
  • Key Feature: Methyl group at the C2 position of the indole ring.

Mechanistic Rationale

The incorporation of this compound addresses three primary failure modes of native AMPs:

  • Proteolytic Instability:

    • Problem: Serum proteases (trypsin, chymotrypsin) rapidly degrade L-isomer peptides.[1]

    • Solution: The D-isomer backbone is unrecognized by most endogenous proteases, significantly extending plasma half-life (

      
      ).[1]
      
  • Metabolic Oxidation:

    • Problem: The electron-rich indole ring is prone to oxidation.[1]

    • Solution:C2-Methylation sterically hinders the indole nitrogen and alters the electron density of the pyrrole ring, potentially reducing susceptibility to specific oxidative metabolic pathways.

  • Membrane Affinity (The "Tryptophan Anchor"):

    • Mechanism:[2][3][4][5][6][7] Trp residues prefer the interfacial region of lipid bilayers. The aromatic ring buries into the hydrophobic core, while the NH group hydrogen bonds with lipid headgroups.

    • Enhancement: The added methyl group increases the hydrophobicity (logP), driving stronger partitioning into the bacterial membrane interface, a crucial step for pore formation and lysis.

Synthesis Integration (SPPS Protocols)

Integrating sterically modified residues like Trp(2-Me) into Solid-Phase Peptide Synthesis (SPPS) requires modified protocols to ensure complete coupling and prevent racemization.[1]

Coupling Efficiency & Steric Hindrance

The 2-methyl group introduces steric bulk near the peptide backbone.[1] Standard coupling times must be extended.

Recommended Protocol:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling Reagents: HATU/HOAt or DIC/Oxyma.[1] Note: HATU is preferred for sterically hindered residues.

  • Stoichiometry: 4 equiv. Amino Acid : 4 equiv.[1] HATU : 8 equiv.[1] DIEA.

  • Reaction Time: Double coupling (2 x 45 min) is recommended to ensure >99% yield.

Visualization: SPPS Workflow for this compound

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (3x) Deprotect->Wash1 Activate Activation (this compound + HATU/DIEA) Wash1->Activate Coupling Coupling Reaction (2 x 45 min, Double Couple) Activate->Coupling Steric Bulk Handling Wash2 DMF Wash (3x) Coupling->Wash2 QC Kaiser Test (Blue = Incomplete, Colorless = Complete) Wash2->QC QC->Coupling Fail (Recouple) Next Next Cycle QC->Next Pass

Figure 1: Optimized SPPS cycle for incorporating sterically hindered this compound residues.

Functional Impact: Literature & Case Studies

Case Study: Argyrin Analogues (Antibiotic Activity)

Research into Argyrins , a class of cyclic peptides with potent antibacterial and antitumor activity, has highlighted the importance of tryptophan modifications.[8]

  • Observation: The natural product Argyrin A contains a modified tryptophan framework.[1]

  • Application: Synthetic efforts utilizing 2-methyl-tryptophan derivatives have been employed to probe the structure-activity relationship (SAR).[1] The methyl group contributes to the rigidification of the macrocycle, which is essential for binding to the target (Elongation Factor G) in bacteria.

  • Reference: Jones, R. M., et al. "Total Synthesis of Argyrin A and Analogues." (See Ref 1).

Case Study: Hexarelin (Stability Benchmark)

While Hexarelin is a Growth Hormone Secretagogue (GHS), its structure provides the definitive proof-of-concept for the stability conferred by this specific residue.[1]

  • Sequence: His-D-Trp(2-Me)-Ala-Trp-D-Phe-Lys-NH2[1][9]

  • Finding: The inclusion of D-Trp(2-Me) renders the peptide highly resistant to enzymatic degradation compared to its non-methylated or L-isomer counterparts.[1] This modification allows for oral or intranasal delivery potential, a "holy grail" feature for AMP development.

  • Relevance to AMPs: AMPs often fail clinically due to short half-lives.[1] Mimicking the Hexarelin "stability core" is a viable strategy for designing systemic AMPs.[1]

  • Reference: Correnti, C., et al. (See Ref 2).

Comparative Metrics: Modified vs. Native Trp
FeatureL-Trp (Native)D-TrpD-Trp(2-Me)
Proteolytic Stability Low (<10 min in serum)HighVery High (Synergistic steric protection)
Lipophilicity (LogP) ~1.1~1.1> 1.5 (Enhanced membrane insertion)
Conformational Freedom High (Flexible side chain)HighRestricted (Biased rotamers)
Bacterial Selectivity ModerateModerateHigh (Often improved TI)

Mechanism of Action: The "Velcro" Effect

The 2-methyl group acts as a "molecular velcro," enhancing the peptide's grip on the bacterial membrane.

Visualization: Membrane Interaction Pathway[1]

MOA_Pathway Peptide AMP containing D-Trp(2-Me) Attraction Electrostatic Attraction (Cationic residues -> Anionic LPS/Lipids) Peptide->Attraction Insertion Interfacial Partitioning (Trp Indole Anchoring) Attraction->Insertion MethylEffect 2-Me Enhancement: 1. Increased Hydrophobicity 2. Steric Lock in Lipid Headgroups Insertion->MethylEffect Critical Step Disruption Membrane Disruption (Pore Formation / Micellization) MethylEffect->Disruption Higher Affinity Lysis Bacterial Cell Lysis Disruption->Lysis

Figure 2: The enhanced membrane disruption mechanism facilitated by the lipophilic and steric properties of D-Trp(2-Me).[1]

Experimental Validation Protocols

To validate the efficacy of this compound substitution in a candidate AMP, the following assays are standard.

Minimum Inhibitory Concentration (MIC)
  • Organisms: S. aureus (Gram+), P. aeruginosa (Gram-), E. coli.[1]

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.[1]

  • Expectation: Lower MIC values for 2-Me variants due to better membrane permeation.[1]

Serum Stability Assay
  • Reagent: 25% Human Serum or Trypsin solution.[1]

  • Protocol: Incubate peptide (100 µM) at 37°C. Aliquot at 0, 1, 2, 4, 8, 24 hours. Quench with TFA/Acetonitrile.[1]

  • Analysis: RP-HPLC or LC-MS.[1]

  • Success Metric:

    
     intact peptide after 24 hours (compared to 
    
    
    
    for L-Trp controls).[1]

References

  • Jones, R. M., et al. "Total Synthesis of Argyrin A and Analogues." Chemistry – A European Journal, 2010. [1]

  • Correnti, C., et al. "Hexarelin, a Growth Hormone Secretagogue, and Its Stability." Journal of Endocrinological Investigation, 2002.

  • Chan, D. I., & Prenner, E. J. "Membrane-active host defense peptides: challenges and opportunities for the therapeutic use of antimicrobial peptides." MedChemComm, 2011.

  • Ryge, T. S., & Hansen, P. R. "Antimicrobial peptides: Mechanism of action and clinical implications." Basic & Clinical Pharmacology & Toxicology, 2006.

  • PubChem. "this compound Compound Summary."[1][10] National Library of Medicine.[1][10]

Sources

An In-depth Technical Guide to the Hydrophobicity Profile of Fmoc-D-Trp(2-Me)-OH Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrophobicity in Peptide Drug Design

In the landscape of modern drug development, peptides and peptidomimetics represent a frontier of immense therapeutic potential. Their specificity and ability to modulate complex biological pathways offer advantages over traditional small molecules. Central to the design and efficacy of these molecules is the concept of hydrophobicity. The hydrophobic character of individual amino acid residues dictates not only the folding and stability of a peptide but also its interaction with biological membranes, receptor binding, and overall pharmacokinetic profile.

Tryptophan, with its large indole side chain, is one of the most hydrophobic naturally occurring amino acids[1][2]. Its unique amphipathic nature, however, complicates a simple classification, as the indole NH group can act as a hydrogen bond donor[3]. This duality makes tryptophan and its derivatives fascinating tools for medicinal chemists. The strategic modification of the tryptophan side chain, for instance, through methylation, offers a powerful approach to fine-tune the hydrophobicity and steric properties of a peptide, thereby optimizing its therapeutic characteristics.

This technical guide provides an in-depth exploration of the hydrophobicity profile of a specific, synthetically modified amino acid: Fmoc-D-Trp(2-Me)-OH . The introduction of a methyl group at the 2-position of the indole ring is a subtle yet impactful modification. This guide will elucidate the theoretical underpinnings of this modification on hydrophobicity, provide detailed, field-proven protocols for its empirical determination, and discuss the implications for drug discovery and development professionals.

The Impact of 2-Methylation on the Tryptophan Side Chain

The addition of a methyl group to a molecule generally increases its hydrophobicity by expanding its nonpolar surface area[4][5]. In the context of the tryptophan indole ring, methylation at the 2-position has several key consequences that a researcher must consider:

  • Increased Lipophilicity: The primary effect is an increase in the residue's lipophilicity. This can enhance the ability of a peptide containing this residue to partition into lipid bilayers, potentially improving membrane permeability.

  • Steric Hindrance: The methyl group introduces steric bulk, which can influence the local conformation of the peptide backbone and its interaction with binding partners. This can be leveraged to enforce specific secondary structures or to probe the steric tolerance of a receptor's binding pocket.

  • Elimination of a Hydrogen Bond Donor: Methylation at the N1-position of the indole ring, as seen in Fmoc-Trp(Me)-OH, removes the hydrogen bond donating capability of the indole nitrogen[6]. While our focus is on C2-methylation, it is a crucial point of comparison in understanding how different modifications alter the electronic and interactive properties of the tryptophan side chain. In the case of 2-methylation, the N-H bond remains, but its accessibility and hydrogen bonding propensity might be altered due to the adjacent methyl group.

The following diagram illustrates the structural difference between the standard Fmoc-D-Tryptophan and its 2-methylated counterpart.

G cluster_0 Fmoc-D-Trp-OH cluster_1 This compound Fmoc_D_Trp_OH Fmoc_D_Trp_2_Me_OH Fmoc_D_Trp_OH->Fmoc_D_Trp_2_Me_OH 2-Methylation

Caption: Structural comparison of Fmoc-D-Trp-OH and this compound.

Experimental Determination of Hydrophobicity

To quantify the hydrophobicity of this compound, two complementary experimental approaches are indispensable: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the determination of the partition coefficient (LogP) and distribution coefficient (LogD).

Hydrophobicity Profiling by RP-HPLC

RP-HPLC is a powerful and widely used technique to assess the relative hydrophobicity of molecules[7][8][9]. The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. More hydrophobic molecules will have a stronger affinity for the stationary phase and thus will elute later, resulting in a longer retention time.

G cluster_workflow RP-HPLC Workflow for Hydrophobicity Determination prep Sample Preparation (Fmoc-D-Trp-OH & this compound) hplc RP-HPLC Analysis (C18 column, Acetonitrile/Water gradient) prep->hplc data Data Acquisition (Retention Time, tR) hplc->data analysis Comparative Analysis (ΔtR) data->analysis G cluster_workflow Shake-Flask Method for LogD Determination prep Prepare Octanol-Saturated Buffer (pH 7.4) and Buffer-Saturated Octanol partition Partitioning (Add analyte to phases, shake to equilibrium) prep->partition separate Phase Separation (Centrifugation) partition->separate quantify Quantification (Measure analyte concentration in each phase via HPLC-UV) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for the shake-flask method of LogD determination.

Objective: To determine the LogD of Fmoc-D-Trp-OH and this compound at a physiologically relevant pH.

Materials:

  • Fmoc-D-Trp-OH

  • This compound

  • Octan-1-ol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Phase Pre-saturation:

    • Mix equal volumes of octan-1-ol and PBS (pH 7.4) in a separatory funnel.

    • Shake vigorously for 30 minutes and then allow the phases to separate completely overnight.

    • The upper layer is octanol-saturated PBS, and the lower layer is PBS-saturated octanol.

  • Partitioning:

    • Accurately weigh a small amount of the test compound (e.g., 1 mg) and dissolve it in a known volume of either the octanol-saturated PBS or the PBS-saturated octanol.

    • Add an equal volume of the other phase.

    • Shake the mixture vigorously for 1 hour to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation:

    • Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a known volume from each phase.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]PBS )

The increased hydrophobicity of the 2-methylated analog should translate to a higher LogD value, indicating a greater preference for the lipid phase.

CompoundPredicted LogP (XLogP3)Expected Experimental LogD (pH 7.4)
Fmoc-D-Trp-OH4.1 [10]< 5.0
This compound> 4.1 (estimated)> LogD of Fmoc-D-Trp-OH

Note: The predicted LogP from PubChem for the parent compound is provided for reference. The experimental LogD at pH 7.4 will be influenced by the ionization of the carboxylic acid group.

Implications for Drug Development

The precise characterization of the hydrophobicity of modified amino acids like this compound is not merely an academic exercise. It is a critical step in the rational design of peptide-based therapeutics.

  • Membrane Permeability and Oral Bioavailability: For a peptide to be orally bioavailable, it must traverse the lipid membranes of the gut. Increasing the hydrophobicity of key residues can enhance this permeability. However, an excessive increase in hydrophobicity can lead to poor aqueous solubility and aggregation, highlighting the need for a delicate balance.

  • Receptor Binding and Specificity: The hydrophobic effect is a primary driving force in protein folding and ligand-receptor interactions.[11] The introduction of a more hydrophobic residue can strengthen the binding affinity of a peptide to its target, particularly if the binding pocket has a hydrophobic character.

  • Peptide Stability and Aggregation: The hydrophobic core of a peptide is crucial for its stability. Modifying this core with residues like 2-methyl-tryptophan can influence its folding and resistance to proteolytic degradation. Conversely, exposed hydrophobic residues can be a liability, promoting aggregation.

  • Solid-Phase Peptide Synthesis (SPPS): The properties of protected amino acids, including their hydrophobicity, can affect their solubility and reactivity during solid-phase peptide synthesis.[12][13][14][15] While this compound is designed for standard Fmoc-based protocols, highly hydrophobic sequences can sometimes present challenges in coupling and deprotection steps, requiring optimization of synthesis conditions.

Conclusion

The methylation of the tryptophan indole ring at the 2-position is a strategic modification that demonstrably increases the hydrophobicity of the amino acid residue. This guide has provided the theoretical basis for this effect and detailed, actionable protocols for its quantitative assessment using RP-HPLC and LogD determination. For researchers and professionals in drug development, a thorough understanding and empirical characterization of the hydrophobicity of such novel building blocks are paramount. This knowledge enables the rational design of peptides and peptidomimetics with tailored properties, ultimately accelerating the journey from a promising lead compound to a clinically effective therapeutic.

References

  • PubMed. (n.d.). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin.
  • MDPI. (n.d.). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins.
  • PMC - NIH. (2023, February 10). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation.
  • ACS Publications. (n.d.). Effect of Hydrophobicity of Amino Acids on the Structure of Water.
  • MedChemExpress. (n.d.). Fmoc-Trp(Me)-OH | Amino Acid Derivative.
  • PMC. (n.d.). Methyl Effects on Protein–Ligand Binding.
  • Wikipedia. (n.d.). Hydrophobicity scales.
  • ResearchGate. (2025, August 6). Hydrophobicity indices for amino acid residues as determined by HPLC.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PMC. (n.d.). Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity.
  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
  • MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
  • Oxford Academic. (n.d.). Basic polar and hydrophobic properties are the main characteristics that affect the binding of transcription factors to methylation sites | Bioinformatics.
  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PMC. (2020, November 20). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins.
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • PubChem. (n.d.). Fmoc-D-Trp-OH.
  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • ACS Publications. (n.d.). Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides | Analytical Chemistry.
  • Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • YouTube. (2021, December 24). Amino acid compare & contrast - hydrophobicity, charge, size, nucleophilicity, modifications, etc.

Sources

Methodological & Application

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Fmoc-D-Trp(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Incorporating Sterically Hindered Tryptophan Analogs

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic properties such as potency, selectivity, and metabolic stability. Among these, methylated tryptophan derivatives, like Fmoc-D-Trp(2-Me)-OH, are of significant interest. The methyl group at the 2-position of the indole ring can introduce conformational constraints and increase resistance to enzymatic degradation. However, this structural modification also presents a considerable challenge in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the methyl group can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[1]

This guide provides a detailed examination of the synthetic considerations for incorporating this compound into peptide sequences, offering a comparative analysis of manual and automated synthesis strategies. As a senior application scientist, the aim is to equip researchers with the necessary knowledge to navigate the complexities of this sterically hindered building block, ensuring the successful synthesis of high-purity peptides.

The Causality of Experimental Choices: Understanding the Steric Hurdle

The primary obstacle in coupling this compound lies in the steric bulk of the 2-methylindole side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This leads to slower reaction kinetics and, in some cases, incomplete coupling, which is a major cause of failed peptide synthesis.[2] Therefore, the choice of coupling reagents, reaction conditions, and synthesis platform—manual versus automated—becomes critical to overcoming this activation energy barrier.

Manual Solid-Phase Peptide Synthesis (SPPS): A Hands-On Approach for Optimization

Manual SPPS offers a high degree of flexibility and control, making it an excellent choice for optimizing the incorporation of challenging amino acids like this compound.[3] The ability to easily modify reaction times, temperatures, and reagent concentrations in real-time is a key advantage.

Key Considerations for Manual Coupling of this compound:
  • Coupling Reagents: The selection of an appropriate coupling reagent is paramount. For sterically hindered amino acids, more potent activating agents are often required.[4]

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective due to their ability to form highly reactive activated esters.[5] HATU is often preferred in difficult couplings.[4][5]

    • Carbodiimides: While standard reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) can be used, they may require longer reaction times or double coupling to achieve complete acylation.[4][6]

  • Solvent Selection: The solvent must effectively swell the resin and solubilize the reagents.[7]

    • N,N-Dimethylformamide (DMF): The most common solvent for SPPS, providing good resin swelling and reagent solubility.[7] However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[7]

    • N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, offering superior resin swelling and stability.[7]

    • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidinone (NBP) are being explored as more sustainable options, though their performance with hindered amino acids needs careful evaluation.[8][9]

  • Reaction Monitoring: The ability to perform in-process monitoring is a significant benefit of manual synthesis. The Kaiser test (ninhydrin test) can be used to qualitatively assess the presence of free primary amines, indicating an incomplete coupling reaction.[10] A negative Kaiser test (the beads remain colorless or yellowish) suggests the coupling is complete.[10]

Protocol: Manual Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11] Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF. Add a base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.

  • Monitoring and Reaction Time: After 1-2 hours, take a small sample of the resin beads and perform a Kaiser test.[10]

    • If the test is negative, the coupling is complete. Proceed to the washing step.

    • If the test is positive, continue the coupling for another 1-2 hours and re-test. If the test remains positive, a second coupling (double coupling) may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Automated Peptide Synthesis: High-Throughput with Optimized Parameters

Automated peptide synthesizers offer high throughput and reproducibility, making them ideal for the synthesis of multiple peptides.[12][13] However, standard, pre-programmed protocols may not be sufficient for challenging couplings involving this compound. Adjustments to the synthesis parameters are crucial for success.

Adapting Automated Synthesizer Settings for this compound:
  • Extended Coupling Times: The standard coupling time on many synthesizers is 30-60 minutes. For this compound, this should be extended to at least 2-4 hours to ensure complete reaction.

  • Double Coupling: Programming a double coupling cycle for this specific residue is a robust strategy to drive the reaction to completion. This involves draining the reaction vessel after the first coupling and adding a fresh solution of activated this compound for a second coupling period.

  • Reagent Concentrations: Using higher concentrations of the amino acid and coupling reagents (e.g., 0.5 M) can help to increase the reaction rate.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids.[1] Microwave synthesizers can often achieve high coupling efficiencies for this compound with shorter reaction times compared to conventional methods.

ParameterManual SynthesisAutomated Synthesis (Conventional)Automated Synthesis (Microwave)
Coupling Time 2-4 hours (monitored)2-4 hours (programmed)5-15 minutes
Double Coupling As needed, based on monitoringRecommended as a standard protocolOften not necessary
Reagents Flexible choice, HATU recommendedDependent on synthesizer setup, HATU often availableHATU, COMU are good choices
Monitoring Kaiser testUV-based Fmoc deprotection monitoring (indirect)Temperature and pressure monitoring

Potential Side Reactions and Mitigation Strategies

The incorporation of tryptophan derivatives can be accompanied by specific side reactions.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can still occur, especially with prolonged activation times or the use of certain bases.[4][14] The use of additives like HOAt can help to suppress racemization.[4] For histidine, which is particularly prone to racemization, acidic coupling conditions like DIC/HOBt at ambient temperature can be beneficial.[14]

  • Indole Alkylation: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the indole ring of tryptophan can be susceptible to alkylation by carbocations generated from side-chain protecting groups (e.g., t-butyl groups).[10] This can be minimized by using a "scavenger" cocktail in the cleavage solution.[3] A common cleavage cocktail is TFA/TIS (triisopropylsilane)/H₂O/DODT (dithiothreitol) (92.5:2.5:2.5:2.5).[15] The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl group, can also prevent this side reaction.[2][10]

  • Oxidation: The indole ring is also prone to oxidation. This can be minimized by working with deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon).

Quality Control: Ensuring Peptide Purity

Following synthesis and cleavage, it is essential to verify the purity and identity of the peptide.

Protocol: Peptide Analysis
  • Cleavage and Deprotection: Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[16]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Analytical RP-HPLC: Analyze the purified peptide by analytical RP-HPLC to determine its purity. A C18 column is commonly used with a gradient of water and acetonitrile containing 0.1% TFA.

  • Mass Spectrometry: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[18][19] This will verify the successful incorporation of this compound and the absence of deletion sequences or modifications.

Visualizing the Workflow

Peptide Synthesis and QC Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage & Purification cluster_qc Quality Control Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling (Manual or Automated) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin Washing->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Analysis Analytical RP-HPLC Purification->Analysis MS Mass Spectrometry Purification->MS

Caption: Workflow for the synthesis and quality control of peptides containing this compound.

Decision Matrix: Manual vs. Automated Synthesis

Decision Matrix cluster_criteria Key Considerations cluster_choice Synthesis Method Start Incorporate this compound? Optimization Need for Protocol Optimization? Start->Optimization Throughput High Throughput Required? Optimization->Throughput No Manual Manual SPPS Optimization->Manual Yes Expertise Operator Expertise Level? Throughput->Expertise No Automated Automated SPPS Throughput->Automated Yes Expertise->Manual High Expertise->Automated Variable

Caption: Decision-making guide for selecting between manual and automated synthesis.

Conclusion: A Strategic Approach to a Challenging Building Block

The successful incorporation of the sterically hindered amino acid this compound is readily achievable with careful consideration of the synthesis strategy. Manual SPPS provides an unparalleled level of control for optimizing coupling conditions, making it ideal for initial methodology development. Automated synthesis, on the other hand, offers high throughput and reproducibility, provided that standard protocols are modified to accommodate the challenging nature of this building block. By employing potent coupling reagents, extended reaction times or double coupling, and rigorous quality control, researchers can confidently incorporate this compound to create novel and potentially more effective peptide therapeutics.

References

  • Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. Retrieved from [Link]

  • König, S., & Juhász, M. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2736–2750. Retrieved from [Link]

  • Coin, I. (2018). Automated Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 1787, pp. 213–242). Springer. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219–3229. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio. Retrieved from [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 45(3), 631–654. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 3–31). Royal Society of Chemistry. Retrieved from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Methods and protocols of modern solid phase peptide synthesis. Future Medicinal Chemistry, 2(1), 73–94. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 386, pp. 3–35). Humana Press. Retrieved from [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Van-Valkenburgh, V. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8111. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • Zsigo, G., & Klement, E. (2013). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 48(6), 689–697. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461. Retrieved from [Link]

  • Lawrenson, S. B., Atras, A., & Taylor, A. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 743–755. Retrieved from [Link]

  • López, J., & Albericio, F. (2022). Greener solvents for solid-phase synthesis. Green Chemistry, 24(1), 61–80. Retrieved from [Link]

  • Egeland, R. D., & Fields, G. B. (1999). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 50(5), 311–327. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Li, L., & Chen, H. (2016). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 88(12), 6331–6337. Retrieved from [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1997). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 38(31), 5441–5444. Retrieved from [Link]

  • Frank, A. M., & Pevzner, P. A. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(8), 3735–3745. Retrieved from [Link]

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greener Approaches in Peptide Synthesis. Frontiers in Chemistry, 8, 593856. Retrieved from [Link]

  • Kumar, A., & Albericio, F. (2023). Advancing sustainable peptide synthesis. Green Chemistry, 25(21), 8569–8574. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec. Retrieved from [Link]

  • Katritzky, A. R., Ang, G. Y., & Zhang, S. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 70(23), 9405–9413. Retrieved from [Link]

  • Ch, S., & Th, P. (2021). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 13(24), 2769–2780. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Strategies for Fmoc-D-Trp(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the dual challenges associated with Fmoc-D-Trp(2-Me)-OH: (1) The microwave-assisted synthesis of the indole core (for organic chemists synthesizing the monomer) and (2) The solid-phase peptide synthesis (SPPS) incorporation of this sterically hindered amino acid (for peptide chemists).

Introduction & Chemical Context

This compound (Fmoc-2-methyl-D-tryptophan) is a critical non-canonical amino acid used in the design of peptidomimetics, including Ghrelin agonists (e.g., Macimorelin). The introduction of the methyl group at the C2 position of the indole ring confers two distinct advantages:

  • Conformational Constraint: It restricts the rotation of the side chain (

    
     and 
    
    
    
    torsion angles), locking the peptide into a bioactive conformation.
  • Metabolic Stability: The steric bulk protects the adjacent peptide bond from enzymatic hydrolysis.

However, this same steric bulk presents significant synthetic challenges.[1][2] The synthesis of the monomer requires harsh conditions to close the substituted indole ring, and its incorporation into peptides via SPPS is often plagued by slow kinetics and incomplete coupling. Microwave irradiation (MW) provides the kinetic energy necessary to overcome these activation energy barriers efficiently.

Part I: Monomer Synthesis (Microwave-Assisted Fischer Indole)

For chemists synthesizing the amino acid building block from precursors.

The most efficient route to the 2-methyltryptophan scaffold involves the Fischer Indole Synthesis . Conventional heating often leads to tar formation and low yields. Microwave irradiation accelerates the [3,3]-sigmatropic rearrangement, significantly improving yield and purity.

Reaction Mechanism & Workflow

The synthesis typically reacts a phenylhydrazine with a ketone (e.g., a levulinic acid derivative or pre-functionalized aldehyde) under acidic catalysis.

FischerIndole Start Phenylhydrazine + Ketone Precursor Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement (MW) Hydrazone->Sigmatropic MW Irradiation 150°C, 10 min Indole 2-Methylindole Scaffold Sigmatropic->Indole - NH3 Resolution Enzymatic Resolution (to D-Isomer) Indole->Resolution Post-Synthesis Protection Fmoc Protection (Fmoc-OSu) Resolution->Protection Final Step

Caption: Workflow for the MW-assisted synthesis of the 2-methyltryptophan core via Fischer Indole cyclization.

Protocol: Microwave Fischer Indole Cyclization

Reagents: Phenylhydrazine (1.0 eq), Ketone precursor (1.0 eq), 4% H₂SO₂ in water/ethanol (1:1).

ParameterSettingRationale
Temperature 140°C - 160°CHigh temp required for sigmatropic rearrangement activation.
Time 5 - 10 minShort exposure prevents polymerization of the electron-rich indole.
Pressure Limit 250 psi (17 bar)Ethanol/Water generates significant pressure at 160°C.
Power Dynamic (Max 300W)System should modulate power to maintain set temp.
Stirring HighEssential to prevent "hot spots" which degrade the hydrazine.

Step-by-Step:

  • Dissolve phenylhydrazine and the ketone precursor in the acidic solvent system within a microwave-transparent vial (Pyrex/Quartz).

  • Seal the vial with a Teflon-lined septum cap.

  • Irradiate at 150°C for 10 minutes (Hold time).

  • Cool to <50°C using compressed air (feature of most MW reactors).

  • Extract with Ethyl Acetate, wash with NaHCO₃, and purify via flash chromatography.

Part II: SPPS Incorporation (Coupling the Monomer)

For peptide chemists incorporating this compound into a sequence.

This is the most critical application. The 2-methyl group creates severe steric hindrance near the nucleophilic amine of the growing peptide chain (if 2-Me-Trp is the N-terminal acceptor) or the electrophilic carbonyl (if being coupled). Standard room temperature coupling will fail or result in deletion sequences.

Critical Control Points
  • Steric Hindrance: The methyl group blocks the approach of the activated ester. Solution: High-efficiency coupling reagents (Oxyma/DIC) and elevated temperature.

  • Racemization: D-amino acids are prone to racemization back to the L-form at high temperatures, especially activated esters. Solution: Limit temperature to 75°C (vs. the standard 90°C).

  • Delta-Lactam Formation: Not a major risk for Trp, but side-chain alkylation is. Solution: Use DTT or TIPS in the cleavage cocktail.

Microwave SPPS Cycle Parameters

The following parameters are optimized for CEM Liberty Blue™ or Biotage Initiator+ Alstra™ systems.

A. Deprotection (Fmoc Removal)

Standard deprotection is usually sufficient, but MW acceleration ensures complete removal of the Fmoc group from the previous bulky residue.

ReagentCompositionMW Conditions
Base 20% Piperidine in DMF75°C for 3 min (Single Stage)
Additive 0.1 M Oxyma PureCrucial: Prevents racemization of the sensitive C-terminal Cys or His (if present) and suppresses aspartimide formation.
B. Coupling (The Critical Step)

Use the "Double Coupling" method for this compound.

ParameterCoupling 1Coupling 2
Reagents 5 eq AA / 5 eq DIC / 5 eq Oxyma5 eq AA / 5 eq DIC / 5 eq Oxyma
Temperature 75°C 75°C
Time 5 minutes5 minutes
Power 170 Watts (Dynamic)170 Watts (Dynamic)
Solvent DMF (NMP preferred for aggregation prone seqs)DMF

Why DIC/Oxyma? Unlike HATU/HBTU, the DIC/Oxyma carbodiimide chemistry is less prone to causing epimerization (racemization) at elevated temperatures while maintaining extremely high acylation rates for hindered substrates [1].

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotect MW Deprotection 75°C, 3 min (20% Pip + 0.1M Oxyma) Resin->Deprotect Wash1 DMF Wash (4 x 30 sec) Deprotect->Wash1 Couple1 MW Coupling 1 75°C, 5 min (DIC/Oxyma) Wash1->Couple1 Couple2 MW Coupling 2 75°C, 5 min (Fresh Reagents) Couple1->Couple2 Double Couple for Steric Bulk Wash2 DMF Wash (4 x 30 sec) Couple2->Wash2 NextCycle Ready for Next AA Wash2->NextCycle

Caption: Optimized SPPS cycle for incorporating hindered this compound.

Troubleshooting & Quality Control

Racemization Check

Because this is a D-amino acid, maintaining chirality is paramount.

  • Test: Synthesize a trial peptide (e.g., H-Gly-[D-Trp(2-Me)]-Phe-OH) and analyze via C18 HPLC using a chiral mobile phase or Marfey’s Reagent analysis.

  • Limit: < 0.5% L-isomer content is the acceptance criteria.

  • Correction: If racemization > 1%, lower coupling temperature to 50°C and extend time to 10 minutes .

Incomplete Coupling (Deletion Sequences)
  • Symptom: Mass spec shows [M - 214 Da] (missing Trp residue).

  • Correction: Switch solvent from DMF to NMP (N-methylpyrrolidone). NMP swells the resin better and improves diffusion for bulky residues. Increase coupling equivalents to 10 eq.

Side Chain Oxidation
  • The electron-rich indole ring is susceptible to oxidation during cleavage.

  • Mandatory Scavenger: Use Reagent K or similar cocktail containing EDT (Ethanedithiol) or DODT .

    • Cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% DODT.

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[1][2] Microwaves in Organic Synthesis. Wiley-VCH.[1]

  • CEM Corporation. (n.d.). "Microwave-Assisted Solid Phase Peptide Synthesis Application Notes."

  • Biotage. (n.d.). "Peptide Synthesis Application Notes: Handling Hindered Amino Acids."

  • Sridharan, V., et al. (2006).[3] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett.

  • Patil, S. A., et al. (2011).[4] "Microwave-assisted synthesis of medicinally relevant indoles." Current Medicinal Chemistry.

Sources

Application Note: Synthesis of Opioid Receptor Agonists using Fmoc-D-Trp(2-Me)-OH

[1][2][3]

Part 1: Introduction & Strategic Rationale

The Opioid Crisis and the Search for Biased Agonists

The development of novel opioid receptor agonists focuses on separating analgesia from adverse effects (respiratory depression, tolerance, addiction). A critical strategy involves conformational constraint of the "message" domain—typically the N-terminal tetrapeptide—to induce biased signaling (e.g., G-protein activation over

123
The Role of Fmoc-D-Trp(2-Me)-OH

This compound (Fmoc-2-methyl-D-tryptophan) is a high-value non-natural amino acid used to replace native Tryptophan or Phenylalanine residues.[1][2][3]

  • Conformational Locking: The methyl group at the C2 position of the indole ring creates significant steric clash with the peptide backbone, severely restricting the

    
     and 
    
    
    torsional angles. This "locks" the side chain into a bioactive rotamer, often increasing receptor affinity by orders of magnitude [1].
  • Metabolic Stability: The D-configuration combined with the 2-methyl substitution renders the residue virtually immune to chymotrypsin-like proteases, significantly extending plasma half-life.[1][2][3]

  • Chemical Challenge: The same steric bulk that provides biological stability creates a synthetic bottleneck.[2][3] The 2-methyl group hinders the nucleophilic attack of the

    
    -amine during coupling, requiring optimized activation protocols.[2]
    

Part 2: Technical Protocol & Methodology

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Building Block: this compound (Store at +4°C, desiccated).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.6 mmol/g).[1][2][3] Rationale: Prevents diketopiperazine formation and minimizes racemization of the C-terminal residue.[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt (1-Hydroxy-7-azabenzotriazole).[1][2][3]

  • Base: DIEA (N,N-Diisopropylethylamine), anhydrous.[1][2][3]

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade (Amine-free).[1][2][3]

Solid Phase Peptide Synthesis (SPPS) Workflow[1][2][3]

The following protocol is optimized for a 0.1 mmol scale synthesis of a model opioid agonist sequence (e.g., H-Tyr-D-Ala-Gly-D-Trp(2-Me)-Phe-NH₂ ).

Step 1: Resin Loading (The Foundation)[1][2]
  • Swell Resin: Place 200 mg 2-CTC resin in a reaction vessel. Swell in DCM (5 mL) for 20 min.

  • Loading: Dissolve Fmoc-Phe-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[1][2][3][4][5][6] Agitate for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 20 min to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x).

Step 2: Fmoc Deprotection[2][4]
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if Asp is present, and reduce racemization).

  • Cycle:

    • Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain.

    • Add fresh 20% Piperidine/DMF (5 mL). Agitate 12 min. Drain.

    • Wash: DMF (5x), DCM (2x), DMF (2x). Validation: UV monitoring of fulvene adduct at 301 nm.

Step 3: Critical Coupling of this compound

Context: This is the rate-limiting step.[1][2][3] Standard HBTU/HOBt coupling often fails here due to the steric bulk of the 2-Me group.[1][2]

  • Activation: In a dry vial, dissolve This compound (3.0 eq) , HATU (2.9 eq) , and HOAt (3.0 eq) in minimal DMF (approx. 2 mL).

  • Initiation: Add DIEA (6.0 eq) . Shake briefly (10-15 sec) to pre-activate.[1][2][3] Note: Do not pre-activate for >2 min to avoid guanidinium formation.

  • Reaction: Add the activated solution to the resin.

  • Conditions: Agitate for 2 hours at Room Temperature .

  • Re-Coupling (Mandatory): Drain. Repeat the coupling step with fresh reagents for another 1 hour.

    • Why? The 2-Me group hinders the approach of the activated ester to the resin-bound amine.[1][3] Double coupling ensures >99% conversion.[1][2]

Step 4: Final Cleavage and Global Deprotection

Context: Unprotected Trp residues are "sponges" for electrophiles.[1][2][3] Even with the 2-Me block, the indole ring is electron-rich and susceptible to alkylation by t-butyl cations released from other protecting groups.[1][2]

  • Cocktail Preparation (Reagent K derivative):

    • TFA (Trifluoroacetic acid): 82.5%[1][2][3]

    • Phenol: 5% (Plasticizer/Scavenger)[1][2][3]

    • Water: 5%[2][7][8]

    • Thioanisole: 5%[2][8]

    • EDT (1,2-Ethanedithiol): 2.5% (Critical Trp scavenger)[1][2][3]

    • Alternative if odor-sensitive: Use DODT (2,2'-(Ethylenedioxy)diethanethiol) instead of EDT.[1][2][3]

  • Reaction: Add cold cleavage cocktail to resin. Agitate for 2.5 hours at RT.

  • Precipitation: Filter resin.[1][2][3] Drop filtrate into ice-cold Diethyl Ether (10x volume). Centrifuge to pellet the crude peptide.[2][3]

Part 3: Visualization & Data[2]

Synthesis Workflow Diagram

The following diagram illustrates the critical control points for incorporating the bulky D-Trp(2-Me) residue.

SPPS_WorkflowStartStart: Resin Swelling(2-CTC Resin)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1DecisionIs Next AABulky (2-Me-Trp)?Wash1->DecisionStandardCoupleStandard Coupling(HBTU/DIEA, 45 min)Decision->StandardCoupleNoBulkyCoupleCRITICAL COUPLINGThis compoundHATU/HOAt/DIEA(2x Coupling, 2h + 1h)Decision->BulkyCoupleYesCheckKaiser Test / UV MonitorStandardCouple->CheckBulkyCouple->CheckCheck->DeprotectComplete (Next AA)LoopNext CycleCheck->LoopIncompleteCleavageFinal Cleavage(TFA/Phenol/H2O/EDT)*EDT Essential for Trp*Check->CleavageSequence DoneLoop->BulkyCoupleRe-couple

Caption: Optimized SPPS cycle highlighting the divergent pathway for the sterically hindered this compound residue.

Reagent Stoichiometry Table
ComponentStandard AA CycleD-Trp(2-Me) Cycle Function
Amino Acid 4.0 eq3.0 eq Building Block
Coupling Reagent HBTU (3.9 eq)HATU (2.9 eq) + HOAt (3.0 eq) Carboxyl Activation
Base DIEA (8.0 eq)DIEA (6.0 eq) Deprotonation
Reaction Time 45 min (Single)120 min + 60 min (Double) Coupling
Solvent DMFMin.[1][2][3] DMF (High Conc.) Reaction Medium

Part 4: Troubleshooting & Quality Control[2]

Incomplete Coupling (Deletion Sequences)
  • Symptom: Mass spec shows [M - 214] peak (missing Trp residue).

  • Cause: The 2-methyl group creates a "molecular wall."[1][2][3]

  • Solution: Switch to microwave-assisted coupling (50°C, 10 min, 25W) if available. If manual, use the "Double Couple" protocol described above. Ensure DMF is anhydrous.[1][2][3]

Indole Alkylation (Tert-butylation)[1][2][3]
  • Symptom: Mass spec shows peaks at [M + 56], [M + 112].[1][2][3]

  • Cause: Scavenger insufficiency during cleavage.[1][2][3] The t-butyl cations from Boc/tBu groups attack the electron-rich indole ring.[1][2][3]

  • Solution: Increase EDT or DODT concentration to 5-10% in the cleavage cocktail. Never use a scavenger-free cocktail (e.g., 95% TFA/Water) with Trp-containing peptides.[1][2][3]

Racemization
  • Symptom: HPLC shows split peaks or "shoulders" for the main product.[2][3]

  • Cause: Over-activation or prolonged base exposure.[1][2][3]

  • Solution: Use HOAt as an additive (it reduces racemization compared to HOBt).[1][2][3] Avoid Collidine/Sym-collidine if possible; DIEA is generally safer for Trp coupling if not in large excess.[1][2][3]

Part 5: References

  • Conformational constraints in opioid ligands.

    • Source: Hruby, V. J., et al. (2002).[2] "Design of opioid peptide ligands with reduced side effects."[1][2][3] Journal of Medicinal Chemistry.

  • Synthesis of CJ-15,208 and Analogs.

    • Source: Ross, N. C., et al. (2013).[2][9] "The Macrocyclic Peptide Natural Product CJ-15,208 Is Orally Active and Prevents Reinstatement of Extinguished Cocaine-Seeking Behavior."[1][2][3][9][10] Journal of Natural Products.

    • [1][2][3]

  • Fmoc Solid Phase Peptide Synthesis Protocols.

    • Source: Novabiochem / Merck.[1][2][3] "Fmoc-D-Trp(Boc)-OH and Derivatives Technical Data."

    • [1][2][3]

  • Prevention of Tryptophan Alkylation.

    • Source: Fields, G. B., & Noble, R. L. (1990).[2] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[1][2][3]

Troubleshooting & Optimization

Minimizing steric hindrance during Fmoc-D-Trp(2-Me)-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-Trp(2-Me)-OH. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving efficient and reliable coupling of this unique building block. Here, we provide in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the underlying chemical principles to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary difficulty arises from severe steric hindrance. This is caused by a combination of the bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and, more significantly, the methyl group at the 2-position of the indole side chain. This methyl group restricts the rotational freedom and accessibility of the carboxylic acid for activation and subsequent nucleophilic attack by the resin-bound amine, leading to slow and often incomplete reactions.[1]

Q2: What are the common indicators of a failed or incomplete coupling reaction?

The most direct indicator is a positive Kaiser test (a dark blue color on the resin beads) after the coupling step.[2] The Kaiser test is highly sensitive for primary amines and a positive result signifies the presence of unreacted N-terminal amines on the peptide-resin.[3] Subsequent analysis of the crude peptide by mass spectrometry will often reveal the presence of a significant deletion sequence (M-186.2 Da, the mass of the Trp(2-Me) residue).

Q3: Can I simply extend the reaction time or "double couple" to solve the problem?

While extending the coupling time (e.g., to 4 hours or overnight) and performing a second coupling (double coupling) are common and often effective strategies for difficult residues, they may not be sufficient on their own for this compound.[4] These methods should be employed in conjunction with an optimized selection of coupling reagents and reaction conditions to ensure the reaction proceeds to completion.

Q4: Which coupling reagent is considered the best for this type of hindered amino acid?

For exceptionally hindered amino acids, aminium/uronium salt-based reagents are generally superior to standard carbodiimides.[5] Reagents like HATU and COMU are highly recommended.[6][7] HATU is known to be more effective than HBTU for hindered couplings due to the formation of a more reactive active ester intermediate.[8] COMU, an oxime-based uronium salt, is often considered one of the most powerful coupling reagents due to its high reactivity and reduced risk of racemization.[9][10]

The Challenge of Steric Hindrance: A Visual Representation

The core issue is a classic "traffic jam" at the molecular level. The bulky groups prevent the reacting partners from achieving the necessary proximity and orientation for the reaction to occur efficiently.

StericHindrance cluster_peptide Peptide on Solid Support cluster_amino_acid Approaching Amino Acid Peptide ---Peptide-Chain-NH2 Resin Resin Bead Peptide->Resin Clash1 Fmoc Fmoc Group (Bulky) Trp D-Trp(2-Me)-COOH Fmoc->Trp Clash2 Methyl 2-Methyl Group (Hindrance) Trp->Methyl Clash3 Clash1->Clash2 Steric Clash Clash1->Clash3 Clash2->Clash3 caption Steric clash between bulky groups.

Caption: Steric clash between bulky groups.

Troubleshooting Guide: Low Coupling Efficiency

Problem: A positive Kaiser test is observed after coupling this compound, and mass spectrometry confirms a deletion sequence in the final peptide.

This is the most common failure mode. A systematic approach is required to overcome the high activation energy of this coupling reaction.

Solution 1: Optimize Coupling Reagents and Additives

The choice of coupling reagent is the most critical factor. Standard carbodiimide reagents like DCC or DIC are often insufficient. More potent activating agents are required.

Comparative Analysis of Recommended Coupling Reagents:

ReagentClassRelative ReactivityRacemization RiskKey Considerations
HATU AminiumVery HighVery LowGenerally superior to HBTU for hindered couplings.[6] Can cause guanidinylation of the N-terminus if used in excess.[11]
HBTU AminiumHighLowA standard workhorse, but may be less effective than HATU for this specific challenge.[6]
COMU IminiumExtremely HighVery LowExcellent solubility and often succeeds where other reagents fail.[9] Considered safer than benzotriazole-based reagents.[8]
DIC/Oxyma CarbodiimideModerate-HighVery LowA cost-effective and safe option. Oxyma Pure is a superior additive to HOBt, minimizing racemization.[9] The reaction kinetics may be slower.

Recommendation: Start with HATU or COMU for the highest probability of success.

Solution 2: Adjust Reaction Conditions

A. Extended Reaction Time: For difficult couplings, extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[4]

B. Elevated Temperature: Increasing the reaction temperature can significantly enhance coupling efficiency. This can be achieved using a heated shaker or a microwave peptide synthesizer.

  • Conventional Heating: Maintain the reaction vessel at 35-50°C.[12]

  • Microwave-Assisted SPPS: Microwave energy can dramatically accelerate the coupling of hindered amino acids.[13] A typical condition would be 20-30 minutes at 60-75°C.

Caution: Prolonged high temperatures can increase the risk of side reactions, including racemization. While D-amino acids are not subject to the same alpha-carbon epimerization as L-amino acids, tryptophan itself can undergo other side reactions or degradation.[14]

Solution 3: Employ a Double Coupling Strategy

If a single, extended coupling is insufficient, a double coupling is a reliable strategy. After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of activated this compound is added for a second coupling cycle.[7]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address a failed coupling.

Caption: Troubleshooting workflow for hindered couplings.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for at least 4 hours at room temperature. For enhanced efficiency, perform the coupling at 40°C.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads.[15]

    • Negative (Yellow/Colorless): The coupling is complete. Proceed to the next deprotection step.

    • Positive (Blue): The coupling is incomplete. Proceed immediately to a second coupling (double coupling) by repeating steps 4-7. If the test remains positive after a second coupling, consider capping the unreacted amines (see Protocol 3).

Protocol 2: The Kaiser Test for Primary Amines

This test is essential for validating the completion of each coupling step.[2][3]

  • Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash them thoroughly with ethanol (3 times) to remove residual DMF.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: Potassium cyanide (KCN) in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube at 110-120°C for 5 minutes.

  • Observation:

    • Intense Blue Solution/Beads: Indicates a high concentration of free primary amines (incomplete coupling).

    • Yellow/Colorless Solution & Beads: Indicates the absence of free primary amines (complete coupling).[15]

Protocol 3: Capping Unreacted Amines

Capping is a damage-control strategy used to terminate unreacted peptide chains, which simplifies the final purification process.[4]

  • Washing: After a failed coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution: Prepare a solution of 20% Acetic Anhydride and 20% DIPEA in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pícharz, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3823.
  • Wobble. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • P. J. M. St-Jean, et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Vrettos, E. I., et al. (2017).
  • Friedman, M., & Gumbmann, M. R. (1984). The Racemization of Tryptophan and Other Amino Acids in Heated Protein-Glucose Mixtures. Journal of Food Science, 49(5), 1234-1239.
  • Konno, H., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15682–15688.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
  • The Royal Society of Chemistry. (2013). A New Approach to Inhibit Human β-Tryptase by Protein Surface Binding of Four-Armed Peptide Ligands with Two Different Sets of. Retrieved from [Link]

  • Wobble. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
  • ChemRxiv. (n.d.). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. Langmuir, 36(5), 1269–1277.

Sources

Preventing racemization of Fmoc-D-Trp(2-Me)-OH during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Stereochemistry

Why this matters: Fmoc-D-Trp(2-Me)-OH is a high-value, unnatural amino acid often used to improve the metabolic stability of antimicrobial peptides and peptidomimetics. While the 2-methyl group effectively blocks the common side-reaction of electrophilic alkylation at the indole C2 position, it introduces a new challenge: Steric Hindrance.

The Paradox: The bulky methyl group slows down the acylation rate (coupling speed). In standard SPPS, a slower coupling reaction leaves the activated ester exposed to base for a longer duration. If you use standard bases (like DIEA) with slow kinetics, you significantly increase the risk of


-proton abstraction, leading to oxazolone-mediated racemization .

This guide provides a self-validating protocol to couple this residue without losing chiral integrity.

The Mechanism of Failure

To prevent the problem, you must understand the enemy. Racemization in Fmoc-chemistry is rarely caused by the Fmoc-deprotection step; it is almost exclusively caused during the activation/coupling step by the base.

Visualizing the Threat: The Oxazolone Pathway

The following diagram illustrates how the presence of a tertiary base (like DIEA) converts the activated L-isomer into a racemic mix via the oxazolone intermediate.

OxazoloneMechanism Start Activated Fmoc-AA (Chiral Pure) Proton Alpha-Proton Abstraction Start->Proton Slow Coupling Window Coupling Nucleophilic Attack (Amine) Start->Coupling Fast Kinetic (Desired) Base Base (DIEA) Base->Proton Catalyzes Oxazolone Oxazolone Intermediate (Achiral/Planar) Proton->Oxazolone Enolization Racemate Racemic Product (D/L Mix) Oxazolone->Racemate Re-opening Coupling->Racemate If too slow

Figure 1: The competition between coupling (Green) and racemization (Red).[1][2][3] The 2-Me steric bulk slows the Green path, favoring the Red path if strong bases are present.

Recommended Reagent Systems (The "Hardware")

The choice of coupling reagents is the single most critical factor. We categorize protocols into Safe , Risky , and Forbidden for this specific residue.

Comparative Analysis of Coupling Conditions
ParameterProtocol A (Recommended) Protocol B (Alternative) Protocol C (Forbidden)
Strategy Base-Free / Neutral Collidine-Buffered Strong Base Activation
Activator DIC (Diisopropylcarbodiimide)HATU or COMUHATU, HBTU, or PyBOP
Additive Oxyma Pure Oxyma Pure or HOAtHOBt
Base None (Reagent is neutral)TMP (2,4,6-Collidine) DIEA (DIPEA) or NMM
Mechanism Carbodiimide-mediated active esterUronium salt with steric shieldingUronium salt with rapid proton abstraction
Racemization Risk < 0.5%< 2.0%5.0% - 20.0%
Use Case Standard couplingDifficult sequences / MicrowaveNever for D-Trp(2-Me)
Why Collidine (TMP) over DIEA?

If you must use high-efficiency uronium reagents (like HATU), you must swap DIEA for 2,4,6-Collidine (TMP) .

  • DIEA (pKa ~10.5): Small enough to access the

    
    -proton and strong enough to abstract it.
    
  • Collidine (pKa ~7.4): The methyl groups at the 2,4,6 positions create a "steric shield" around the nitrogen, making it extremely difficult for the base to approach the

    
    -proton of the amino acid, yet it remains basic enough to neutralize the acid generated during activation [1, 2].
    

Step-by-Step Protocol: The "Safe" Coupling Workflow

This protocol utilizes the DIC/Oxyma system, which is currently the gold standard for preventing racemization in Cysteine and Histidine, and is directly applicable to bulky Tryptophan derivatives [3, 4].

Materials
  • This compound

  • DIC (Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[4]

  • Solvent: DMF (Dimethylformamide) - Must be amine-free grade.

Procedure
  • Calculate Stoichiometry: Use 3.0 equivalents (eq) of Amino Acid relative to resin loading.

  • Dissolution: Dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Note: Do not premix for more than 2-3 minutes.

  • Activation: Add DIC (3.0 eq) to the mixture.

    • Crucial:DO NOT ADD BASE (DIEA/NMM). The reaction proceeds at near-neutral pH.

  • Coupling: Immediately add the solution to the resin-bound peptide.

  • Incubation: Shake at room temperature for 60–90 minutes .

    • Warning: Due to the 2-Me steric bulk, coupling is slower than standard Trp. Do not cut this time short.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, do not re-couple with base. Perform a second coupling using fresh DIC/Oxyma.

Troubleshooting & FAQs

Decision Tree: Resolving Synthesis Issues

Use this logic flow to diagnose purity issues after cleavage.

TroubleshootingTree Start Issue: Low Purity / Split Peaks CheckPeak Are there two peaks with identical Mass (MS)? Start->CheckPeak Racemization Diagnosis: Racemization (D/L mix) CheckPeak->Racemization Yes CheckSeq Is the impurity -18 Da or +56 Da? CheckPeak->CheckSeq No Sol_Racemization Action: Switch to DIC/Oxyma Remove DIEA completely Racemization->Sol_Racemization Deletion Diagnosis: Incomplete Coupling (Steric hindrance) CheckSeq->Deletion Yes (Deletion) Sol_Deletion Action: Double Coupling Increase Time (not Temp)

Figure 2: Diagnostic logic for post-synthesis analysis.

Frequently Asked Questions

Q: Can I use microwave heating to speed up the coupling of this bulky residue? A: Proceed with extreme caution. While microwave energy overcomes steric hindrance, heat is the primary accelerator of racemization. If you must use microwave, set the maximum temperature to 50°C (standard is often 75°C) and use the Collidine/HATU or DIC/Oxyma method. Never use DIEA/Microwave with this residue.

Q: Why not use HOBt? A: HOBt is less efficient than Oxyma Pure and has safety concerns (explosive properties in dry form). Oxyma Pure generates a more reactive ester with lower racemization rates [3].

Q: I see a "doublet" peak in HPLC, but I used DIC/Oxyma. What happened? A: Check your DMF. If your DMF is old, it may contain dimethylamine (from decomposition), which acts as a base and causes racemization. Always use fresh, high-grade DMF. Alternatively, the racemization might be in the preceding amino acid if the deprotection times were too long (base-catalyzed epimerization of the resin-bound chain).

Q: Does the 2-methyl group prevent tert-butylation? A: Yes. In standard Trp, the scavenger EDT (ethanedithiol) is needed to prevent tert-butyl cations (from protecting groups) from attaching to the C2 position of the indole ring. With this compound, the C2 position is blocked, so this specific side reaction is eliminated. However, you should still use a scavenger cocktail (like TIPS/Water) to quench reactive species.

References

  • Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry. Validated Protocol for Neutral Coupling.

  • Albericio, F., et al. (2018). "OxymaPure: A Guide to New Oxyma Derivatives." ACS Omega. Comprehensive review of Oxyma vs HOBt and racemization data.

  • El-Faham, A., & Albericio, F. (2011).[4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Definitive guide on coupling reagents and racemization mechanisms.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Industry standard data on racemization suppression using Collidine.

Sources

Improving solubility of Fmoc-D-Trp(2-Me)-OH in peptide synthesis solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-D-Trp(2-Me)-OH Solubility

Welcome to the technical support guide for troubleshooting solubility issues with this compound in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions.

Understanding the Challenge: The "Why" Behind Solubility Issues

This compound, a derivative of tryptophan, presents unique solubility challenges in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The core of this issue lies in its molecular structure. The presence of the bulky, hydrophobic Fmoc protecting group, combined with the indole ring of tryptophan and the additional methyl group, contributes to strong intermolecular interactions. These interactions, including π-stacking and hydrogen bonding, can lead to aggregation and reduced solvation, making it difficult to achieve the necessary concentrations for efficient coupling reactions.[1] Inadequate solubility can result in poor reaction kinetics, incomplete coupling leading to deletion sequences, and aggregation of the growing peptide chain on the solid support.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving completely in DMF. What should I do?

A1: This is a common observation. Here’s a systematic approach to address it:

  • Initial Steps:

    • Sonication: Begin by sonicating the solution. This provides energy to break up initial aggregates and promote dissolution.

    • Gentle Warming: If sonication is insufficient, gently warm the solution. Be cautious with temperature to avoid degradation of the Fmoc-amino acid.

  • Co-Solvent Addition:

    • If the above steps fail, the addition of a small amount of a stronger solubilizing agent can be effective. Dichloromethane (DCM) is a common choice. A few drops of DMF may be needed to aid complete dissolution when primarily using DCM.

    • Caution: While DCM can improve solubility, it is less commonly used in modern Fmoc chemistry due to its potential reaction with piperidine.[3]

Q2: I'm observing precipitation of this compound during my coupling reaction. What causes this and how can I prevent it?

A2: Precipitation during the coupling reaction is a clear indicator of poor solubility under the reaction conditions.

  • Causality: The concentration of the activated amino acid may exceed its solubility limit in the reaction solvent, especially as the reaction proceeds and the solvent properties are altered by the presence of coupling reagents and byproducts.

  • Preventative Measures:

    • Pre-dissolution: Ensure the this compound is fully dissolved before adding the coupling reagents.

    • Solvent Choice: Consider using NMP, which is often a better solvent for many reagents in peptide synthesis.[3] However, be aware that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[3]

    • Solvent Mixtures: Employing a solvent mixture can be highly effective. For instance, a mixture of DMF and DCM has been reported to be superior to either solvent alone for certain applications.[3]

Q3: Are there any alternative solvents I can use to improve the solubility of this compound?

A3: Yes, several alternative "green" solvents are gaining traction in SPPS and may offer improved solubility for challenging amino acids.

  • PolarClean: This solvent, derived from a byproduct of Nylon-66 manufacturing, has demonstrated excellent capability in dissolving a wide range of Fmoc-amino acids.[4]

  • Other Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-Me-THF), N-butylpyrrolidone, and propylene carbonate are also being explored as potential replacements for DMF.[4][5]

Q4: Can the choice of protecting group on the tryptophan side chain affect solubility?

A4: Absolutely. While you are specifically using the 2-Me derivative, it's important to understand the role of the indole nitrogen protection.

  • Boc Protection: Using Fmoc-Trp(Boc)-OH is a common strategy to minimize side reactions and can also influence solubility.[6] The Boc group can alter the electronic and steric properties of the indole ring, potentially improving solvation.

  • Solubility-Enhancing Protecting Groups: Research has focused on developing novel protecting groups specifically designed to enhance peptide solubility.[1] These are typically more hydrophilic and can be a valuable tool for synthesizing particularly difficult sequences.[1]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration (e.g., 0.5 M).

  • Sonicate the mixture for 5-10 minutes.

  • Visually inspect for complete dissolution. If undissolved material remains, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Using a Co-Solvent
  • Follow steps 1 and 2 from Protocol 1.

  • Add DCM dropwise while sonicating until the solution becomes clear. A minimal amount of DCM should be used.

  • Alternatively, a small amount of DMSO can be used as a co-solvent, as it is a powerful solvent for many Fmoc-amino acids.[7]

  • Important: Ensure the final solvent composition is compatible with your subsequent coupling chemistry.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents

Amino Acid DerivativeDMFNMPDCMDMSO
This compound Moderate; may require sonication/warmingGood; generally better than DMFModerate; often used as a co-solventHigh
Fmoc-Trp(Boc)-OH GoodHighGoodHigh

This table provides a general guide. Actual solubility can vary based on the purity of the solvent and the specific batch of the amino acid derivative.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting start Start: Dissolve this compound in primary solvent (DMF/NMP) sonic_warm Apply Sonication and/or Gentle Warming start->sonic_warm check1 Is it fully dissolved? sonic_warm->check1 add_cosolvent Add Co-solvent (e.g., DCM or DMSO) check1->add_cosolvent No proceed Proceed to Activation and Coupling check1->proceed Yes check2 Is it fully dissolved? add_cosolvent->check2 alt_solvent Consider Alternative Primary Solvent (e.g., NMP if using DMF, or greener alternatives) check2->alt_solvent No check2->proceed Yes alt_solvent->proceed Successful reassess Re-evaluate concentration and/or consider alternative Trp derivative alt_solvent->reassess Unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

References

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. Retrieved from [Link]

  • DiVA portal. (2009). Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. Retrieved from [Link]

Sources

Reducing side reactions of the indole ring in Fmoc-D-Trp(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRP-2ME-PROTECT Status: Active Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The Indole Paradox

Welcome to the technical support hub for Fmoc-D-Trp(2-Me)-OH . You are likely here because you are observing unexpected mass adducts or low purity in your crude peptide.

The Core Problem: The indole ring of Tryptophan is an electron-rich heterocycle. In standard SPPS, the 2-position of the indole is the most reactive site for electrophilic aromatic substitution (EAS). While your derivative, 2-Methyl-Tryptophan , effectively blocks this C2 position, it does not render the ring inert. In fact, the electron-donating nature of the methyl group can activate the benzene moiety (positions C5, C6, and C7) and the indole nitrogen (N1), making the molecule a "cation magnet" during acidic cleavage.

This guide provides the diagnostic tools and chemical protocols required to shield the indole ring from the "soup" of electrophiles generated during global deprotection.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the side reaction, you must understand the mechanism. During TFA cleavage, protecting groups (Boc, tBu, Trt, Pbf) are removed, generating reactive carbocations and sulfonyl species.

Mechanism of Side Reactions
  • Electrophilic Attack: The cleavage cocktail becomes saturated with

    
    -butyl cations (
    
    
    
    ).
  • The 2-Me Factor: In native Trp,

    
     attacks C2. In Trp(2-Me), C2 is sterically and chemically blocked.
    
  • The Shift: The electrophiles seek the next most electron-rich sites: the Indole Nitrogen (N1) or the Benzene Ring (C5/C7) .

  • Oxidation: The electron-rich ring is also highly susceptible to oxidation by reactive oxygen species (ROS) or electron transfer, converting the indole to oxindole derivatives.

Visualizing the Threat Landscape

IndoleReactivity Trp This compound (Peptide Bound) TFA TFA Cleavage (Acidic Environment) Trp->TFA Cations Electrophiles Generated: (tBu+, Pbf+, Trt+) TFA->Cations Deprotection Oxidation Oxidation (Oxindole) (+16 Da) TFA->Oxidation Dissolved O2 Alkylation Alkylation (Perm) Attack at C5/C6/C7 (+56 Da) Cations->Alkylation No Scavenger N_Alk N-Alkylation Attack at N1 (+56 Da) Cations->N_Alk No Scavenger Sulfonation Sulfonation (From Arg-Pbf) (+252 Da) Cations->Sulfonation Slow Scavenging Scavengers Scavenger Cocktail (EDT/TIS/Phenol) Scavengers->Cations Quenches

Figure 1: Reaction pathways leading to indole modification during acidic cleavage.

Module 2: Diagnostic Triage (Troubleshooting)

Use this table to correlate your Mass Spectrometry (ESI-MS) data with the specific chemical failure.

Mass Shift (

m/z)
DiagnosisRoot CauseImmediate Action
+56 Da

-Butylation

-Butyl cations (from Boc/tBu/OtBu) attacking the indole ring.
Critical: Switch to EDT-containing cleavage cocktail (See Module 3).
+16 Da Oxidation Conversion of Indole to Oxindole (addition of Oxygen).Degas TFA; use fresh EDT or Methionine as a sacrificial scavenger.
+32 Da Double Oxidation Formation of Dioxindole or N-formyl kynurenine pathway.Same as above; ensure cleavage is performed under

or

.
+252 Da Pbf Adduct Sulfonyl cation from Arg(Pbf) attaching to the ring.Extend cleavage time (allow scavenger to work) or switch to Arg(Pmc).
+76 Da Trifluoroacetylation Reaction with TFA anhydride (rare, usually unstable).Perform bicarbonate wash or extend lyophilization from dilute acetic acid.

Module 3: Optimized Protocols

The standard "95% TFA / 2.5% TIS / 2.5% Water" cocktail is insufficient for unprotected Trp(2-Me) peptides containing multiple


-butyl protecting groups.[1] You must use a "High-Scavenger" thiol-based cocktail.
The "Golden Standard" Cocktail (Reagent K Variant)

This protocol utilizes 1,2-Ethanedithiol (EDT) . EDT is the most effective scavenger for indole protection because the sulfur atoms act as "soft" nucleophiles, perfectly matching the "soft" electrophilic nature of carbocations.

Reagent Composition:

  • TFA (Trifluoroacetic acid): 82.5% (Solvent/Acid)

  • Phenol: 5% (Traps Pbf/Pmc cations)

  • H₂O (Water): 5% (Hydrolyzes reactive intermediates)

  • Thioanisole: 5% (Accelerates Pbf removal, scavenges cations)

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp protection)[2]

Protocol Steps:

  • Preparation: Premix Phenol, Water, Thioanisole, and EDT.[1] Add TFA last. Work in a fume hood (EDT smells strongly of sulfur).

  • Ratio: Use 10–20 mL of cocktail per 1 gram of resin.

  • Incubation: Shake gently at room temperature for 2–3 hours.

    • Note: If the sequence has multiple Arg(Pbf) residues, extend to 4 hours, but do not exceed 5 hours to prevent degradation.

  • Precipitation: Filter resin, concentrate TFA volume under

    
     stream, and precipitate in ice-cold Diethyl Ether.
    
Alternative: The "Odorless" Cocktail (DODT)

If EDT is prohibited in your facility, substitute EDT with DODT (3,6-dioxa-1,8-octanedithiol) .

  • Ratio: 94% TFA / 2.5% Water / 2.5% DODT / 1% TIS.

  • Efficacy: DODT is nearly as effective as EDT for Trp protection but less volatile.

Module 4: Decision Tree & FAQs

Troubleshooting Workflow

Troubleshooting Start Analyze Crude Peptide (MS) CheckMass Observe Mass Shift? Start->CheckMass Shift56 +56 Da (t-Butyl) CheckMass->Shift56 Yes Shift16 +16 Da (Oxidation) CheckMass->Shift16 Yes NoShift Target Mass Found CheckMass->NoShift No Action56 1. Use Reagent K (EDT) 2. Increase Scavenger Vol Shift56->Action56 Action16 1. Degas Solvents 2. Add Methionine 3. Use Fresh Aldehyde-free TFA Shift16->Action16 Success Proceed to Purification NoShift->Success

Figure 2: Diagnostic workflow for post-cleavage analysis.

Frequently Asked Questions

Q1: Can I use Fmoc-Trp(2-Me, Boc)-OH to prevent these issues?

  • A: Yes, absolutely. If commercially available, the

    
    -Boc protected version is superior. The Boc group withdraws electron density from the indole ring, drastically reducing its susceptibility to electrophilic attack during synthesis. The Boc group is removed during the final TFA cleavage, but by then, the scavenger cocktail can handle the released cations.
    

Q2: Why does the 2-Me group make the ring more susceptible to oxidation?

  • A: The methyl group is an electron donor (inductive effect). This increases the electron density of the

    
    -system, lowering the oxidation potential of the indole ring. This makes it react faster with dissolved oxygen or radical species compared to native Tryptophan.
    

Q3: I see a +266 Da peak. What is this?

  • A: This is likely a sulfonation adduct from the Pbf protecting group of Arginine. If you are using Fmoc-Arg(Pbf)-OH, the cleavage of Pbf generates a sulfonyl cation. If scavenging is slow (or if you lack Thioanisole), this cation modifies the electron-rich Trp(2-Me) ring. Solution: Ensure your cocktail contains Thioanisole and allow sufficient cleavage time (at least 2 hours) for the reversible sulfonation to detach.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Protocols. Technical Bulletin.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K).

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog.

Sources

Technical Support Center: High-Efficiency Coupling of Sterically Hindered D-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Kinetic Optimization & Racemization Control in SPPS

Introduction: The Kinetic Barrier

Welcome to the advanced troubleshooting hub. If you are here, you are likely facing the "D-Amino Paradox": D-amino acids (especially bulky ones like D-Val, D-Ile, D-Phg, or D-N-Me-Ala) introduce significant steric clash within the chiral environment of standard L-peptide chains or coupling reagents.

This steric hindrance dramatically increases the activation energy (


) required for nucleophilic attack, leading to:
  • Kinetic Stalling: Incomplete coupling (deletion sequences).

  • Thermodynamic Drift: Extended reaction times allow racemization (epimerization) to compete with acylation.

This guide abandons generic advice. We focus on COMU/Oxyma chemistries, Microwave-Assisted SPPS (MW-SPPS) , and Collidine-based base tuning to force reaction completion while preserving chirality.

Module 1: Kinetic Stalling (Incomplete Coupling)

Ticket #101: "My coupling yield is <80% after 2 hours."

Diagnosis: Standard reagents (HBTU/HCTU) generate active esters (OBt/OCt) that are too bulky or insufficiently reactive to penetrate the steric shield of a hindered D-amino acid, particularly if the N-terminal of the growing chain is also hindered (e.g., N-methylated).

Corrective Action: Switch to COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

Why COMU?

  • The Oxyma Effect: COMU generates an Oxyma active ester. Oxyma is less sterically demanding than HOAt/HOBt and possesses a superior leaving group ability (

    
     ~ 4.60), accelerating the acylation step significantly.
    
  • Solubility: Unlike HATU, COMU and its byproducts are highly soluble in DMF, preventing "micro-precipitation" around the resin bead which slows diffusion.

Protocol: High-Kinetic Coupling Cycle

StepReagentConditionsMechanism
Activation COMU (1.0 eq) + Oxyma Pure (1.0 eq)Dissolve in DMF.Generates highly reactive Oxyma ester in situ.
Base DIEA (2.0 eq) or TMP (Collidine)Add immediately before resin addition.Deprotonates the acid; initiates activation.
Coupling Activated AA Solution75°C (Microwave) for 5 min.Thermal energy overcomes steric

.
Re-Coupling Fresh Reagents75°C (Microwave) for 5 min."Double Coupling" ensures >99% yield.

Critical Note: If your sequence contains Cys or His , DO NOT heat above 50°C. See Module 2.

Module 2: Racemization Control

Ticket #102: "I accelerated the reaction, but now I see diastereomers (epimers)."

Diagnosis: You overcame the kinetic barrier with heat or strong activation, but you triggered the oxazolone mechanism .

  • The activated D-amino acid cyclizes to form an oxazolone.

  • This oxazolone is prone to enolization (loss of chirality) in the presence of strong bases (like DIEA/DIPEA) and high heat.

Corrective Action: Switch the base from DIEA to 2,4,6-Trimethylpyridine (TMP/Collidine) .

The TMP Advantage: TMP is a weaker base (


 ~ 7.4) than DIEA (

~ 10.5). It is strong enough to drive the acylation but too weak to efficiently abstract the

-proton from the oxazolone intermediate, thereby suppressing racemization.

Decision Logic: Reagent Selection

ReagentSelection Start Start: Hindered D-Amino Acid IsCysHis Contains Cys or His? Start->IsCysHis YesCys YES: High Racemization Risk IsCysHis->YesCys Yes NoCys NO: Standard Hindrance IsCysHis->NoCys No TempLimit Limit Temp to 50°C YesCys->TempLimit BaseSwitch Base: Use Collidine (TMP) Reagent: DIC/Oxyma TempLimit->BaseSwitch HighTemp Microwave: 75°C - 90°C NoCys->HighTemp ReagentPower Reagent: COMU/DIEA HighTemp->ReagentPower

Figure 1: Decision matrix for balancing reaction speed (kinetics) vs. chiral purity (thermodynamics).

Module 3: Aggregation & Solvation

Ticket #103: "The resin isn't swelling, and coupling fails after the 5th residue."

Diagnosis: D-amino acids can disrupt standard secondary structures, but they can also induce unique aggregation patterns (beta-sheets) that collapse the resin network. DMF is sometimes insufficient to solvate these hydrophobic aggregates.

Corrective Action:

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP has a higher dipole moment and better solvates hydrophobic peptides.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, replace the preceding residue and the Ser/Thr/Cys with a Pseudoproline (ΨPro) dipeptide .[1]

    • Mechanism:[2] The "kink" structure of the oxazolidine ring (in ΨPro) acts like a Proline, physically preventing beta-sheet alignment and keeping the chain "fluid" for subsequent couplings.

Summary of Optimized Parameters

ParameterStandard ProtocolOptimized for Hindered D-AA
Coupling Reagent HBTU / HCTUCOMU or DIC/Oxyma Pure
Additive HOBtOxyma Pure (Higher acidity, safer)
Base DIPEA (DIEA)TMP (Collidine) (if racemization prone)
Temperature Room Temp (25°C)75°C (MW) (50°C for Cys/His)
Solvent DMFNMP (Better swelling)

Visual Workflow: The Optimized Cycle

SPPS_Cycle cluster_0 Step 1: Deprotection cluster_1 Step 2: Wash cluster_2 Step 3: Coupling (The Critical Step) Deprot 20% Piperidine/DMF + 0.1M Oxyma (Suppress Aspartimide) Wash1 DMF/NMP Wash (3 x 1 min) Deprot->Wash1 Activate Pre-activation: AA + COMU + Oxyma Wash1->Activate MW_Heat Microwave Irradiation 75°C (4 min) Activate->MW_Heat Recouple Double Couple (Repeat if bulky) MW_Heat->Recouple Recouple->Deprot Next Cycle

Figure 2: The optimized SPPS cycle for sterically hindered D-amino acids, featuring Oxyma additives in deprotection and double-coupling with microwave energy.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Establishes COMU and Oxyma as superior alternatives to HOBt/H
  • Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 20(7), 417-424. Link

    • Defines the temperature limits (50°C vs 75°C) for Cys/His and the use of Collidine.
  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Provides the mechanistic basis for COMU's solubility and reactivity.
  • Mutter, M., et al. (1995). Pseudoproline dipeptides for peptide synthesis: preventing aggregation and improving yield.[1] Peptide Research, 8(3), 145-153. Link

    • The foundational text on using Pseudoprolines to solve aggreg

Sources

Overcoming aggregation issues in sequences containing Fmoc-D-Trp(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation Issues in Sequences Containing Fmoc-D-Trp(2-Me)-OH

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid, this compound, into their solid-phase peptide synthesis (SPPS) protocols. As Senior Application Scientists, we have curated this resource to provide in-depth troubleshooting advice and practical, field-proven solutions to address the unique challenges, particularly peptide aggregation, associated with this modified tryptophan derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it be considered a "difficult" residue in SPPS?

This compound is a derivative of the amino acid tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a methyl group is attached to the second position of the indole side chain. The D-configuration is often used to enhance peptide stability against enzymatic degradation.

The "difficulty" in synthesizing peptides containing this residue arises from two main factors:

  • Increased Hydrophobicity: The addition of a methyl group to the already hydrophobic indole ring of tryptophan further increases its nonpolar character. Sequences rich in hydrophobic amino acids are known to be more prone to aggregation during SPPS.

  • Steric Hindrance: The 2-methyl group on the indole ring introduces significant steric bulk. This can physically impede the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to slower and incomplete coupling reactions.[1] This steric hindrance can also affect the efficiency of the Fmoc deprotection step.

Q2: What is on-resin peptide aggregation, and how does it affect my synthesis?

On-resin aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures, such as β-sheets.

Aggregation has severe consequences for peptide synthesis:

  • Incomplete Reactions: The aggregated peptide chains can physically block access to the reactive N-terminus, preventing both the coupling of the next amino acid and the removal of the Fmoc protecting group.

  • Low Yield and Purity: Incomplete reactions result in deletion sequences (peptides missing one or more amino acids) and other impurities, which are often difficult to separate from the target peptide, leading to low overall yield and purity.

  • Synthesis Failure: In severe cases, aggregation can lead to complete synthesis failure, where the peptide chain elongation is prematurely terminated.

Q3: How can I identify if aggregation is occurring during my synthesis?

Several signs can indicate on-resin aggregation:

  • Visual Cues: In manual or batch synthesis, a noticeable shrinking of the resin bed is a strong indicator of aggregation. The resin may also appear clumpy and less free-flowing.

  • Monitoring Fmoc Deprotection: In automated synthesizers with UV monitoring, a flattened and broadened Fmoc deprotection peak suggests that the piperidine base is having difficulty accessing all the Fmoc groups due to aggregation.

  • Positive and False-Negative Colorimetric Tests: A positive Kaiser test (for primary amines) or a positive chloranil test (for secondary amines) after a coupling step indicates incomplete reaction, which can be a symptom of aggregation. However, in cases of severe aggregation, the N-terminus can be so buried that these tests may yield a false negative result.

Troubleshooting Guide: Strategies to Mitigate Aggregation

If you are experiencing or anticipating aggregation issues with sequences containing this compound, the following strategies can be employed.

Issue 1: Incomplete Coupling of this compound or the Subsequent Amino Acid

Cause: The steric hindrance from the 2-methyl group and the growing peptide's aggregation are likely preventing efficient peptide bond formation.

Solutions:

  • Optimize Coupling Reagents and Conditions: Standard coupling reagents may not be sufficient. More potent activators are recommended.

    • Recommended Reagents: Switch to aminium/uronium or phosphonium salt-based coupling reagents, which are more effective for sterically hindered amino acids.[2][3]

    • Protocol: Employ a double coupling strategy with a high-potency reagent.

    Reagent ClassExamplesRecommended for
    Aminium/Uronium HATU, HCTU, HBTUSterically hindered couplings[2][4]
    Phosphonium PyBOP, PyAOPDifficult couplings[3]
  • Increase Reaction Time and Temperature:

    • Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2]

    • Cautiously increasing the temperature (e.g., to 30-40°C) can also enhance the reaction rate. However, be mindful that elevated temperatures can increase the risk of racemization. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an effective technique for driving difficult couplings to completion quickly.[2]

Experimental Protocol: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 2.1 through 2.4 with a fresh solution of the activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF and perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free amines.

Issue 2: Persistent Aggregation Throughout the Peptide Sequence

Cause: The inherent properties of the peptide sequence, exacerbated by the presence of hydrophobic residues like this compound, are promoting the formation of secondary structures.

Solutions:

  • Incorporate Structure-Disrupting Elements (Pseudoproline Dipeptides):

    • Mechanism: Pseudoproline dipeptides are derivatives of Ser or Thr that are reversibly protected as an oxazolidine. This introduces a "kink" in the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding responsible for aggregation.[5][6] The native Ser or Thr residue is regenerated during the final TFA cleavage.

    • Implementation: If your sequence contains a Ser or Thr residue, substitute it and the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide. For optimal results, space pseudoprolines approximately 5-6 residues apart.[6]

    Workflow for Incorporating a Pseudoproline Dipeptide

    G start Identify Ser/Thr in Sequence substitute Substitute Xaa-Ser/Thr with Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH start->substitute couple Couple dipeptide using standard conditions (e.g., HATU) substitute->couple continue_synthesis Continue SPPS couple->continue_synthesis cleave Cleavage with TFA continue_synthesis->cleave native_peptide Native Peptide with Ser/Thr Restored cleave->native_peptide

    Caption: Incorporation of a pseudoproline dipeptide to disrupt aggregation.

  • Utilize Chaotropic Agents:

    • Mechanism: Chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, thereby helping to break up aggregates.[7]

    • Implementation: Add a chaotropic salt at a concentration of 0.4-0.8 M to the coupling and/or deprotection solutions. Alternatively, wash the resin with a solution of the chaotropic salt in DMF before the coupling step.

  • Optimize Solvents:

    • Rationale: The choice of solvent is critical for solvating the peptide-resin complex. Poor solvation can lead to aggregation.

    • Recommendations:

      • N-Methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[2]

      • For very difficult sequences, consider using a solvent mixture such as DCM/DMF/NMP (1:1:1).[2]

      • Adding a small percentage of a highly polar solvent like dimethyl sulfoxide (DMSO) (up to 25%) can also improve solvation.

Issue 3: Difficulty in Monitoring and Characterizing Aggregation

Cause: Standard analytical techniques may not provide a complete picture of on-resin aggregation.

Solutions:

  • On-Resin Monitoring:

    • Fmoc-Deprotection Profile Analysis: As mentioned, modern peptide synthesizers can monitor the UV absorbance of the Fmoc deprotection solution. A sharp, symmetrical peak indicates efficient deprotection, while a broad, tailing peak suggests aggregation is hindering the reaction.

  • Post-Synthesis Analysis:

    • Size Exclusion Chromatography (SEC): SEC is a powerful technique for detecting and quantifying aggregates in the cleaved and purified peptide. It separates molecules based on their size, with larger aggregates eluting before the monomeric peptide.

    • Tryptophan Fluorescence: Since the peptide contains a tryptophan derivative, changes in the fluorescence emission spectrum of tryptophan can be used to monitor aggregation, as the local environment of the indole ring changes upon self-association.[8]

Troubleshooting Flowchart

G start Synthesis with this compound check_coupling Incomplete Coupling? start->check_coupling check_aggregation Signs of Aggregation? check_coupling->check_aggregation No double_couple Use Potent Coupling Reagent (e.g., HATU) and Double Couple check_coupling->double_couple Yes use_pseudo Incorporate Pseudoproline Dipeptides check_aggregation->use_pseudo Yes success Successful Synthesis check_aggregation->success No increase_time_temp Increase Reaction Time/Temp (e.g., Microwave) double_couple->increase_time_temp increase_time_temp->check_aggregation use_chaotropes Add Chaotropic Salts (e.g., 0.4M LiCl) use_pseudo->use_chaotropes optimize_solvents Optimize Solvents (e.g., NMP, DMSO) use_chaotropes->optimize_solvents optimize_solvents->success failure Re-evaluate Synthesis Strategy

Caption: A decision-making workflow for troubleshooting aggregation.

References

  • Wikipedia. (2023). Pseudoproline. Retrieved from [Link]

  • Gagnon, M. K., & Gendron, F. P. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Letters, 22(8), 713-720.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Coin, I., Dölling, R., & Beyermann, M. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bédard, F., & Biron, E. (2018). Backbone N-Methylation of Peptides: Advances in Synthesis and Applications in Pharmaceutical Drug Development. Bioorganic & Medicinal Chemistry, 26(15), 4175-4191.
  • Coin, I., Peraro, L., & Beyermann, M. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(12), 14756-14771.
  • Nielsen, M. S., Arvin, A., & Jensen, K. J. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 14-23.
  • Junk, L., & Kazmaier, U. (2018).
  • Fields, G. B. (1997). Analytical Methods for Solid Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 3-27). Academic Press.
  • White, P., & Keyte, J. W. (2012). Synthesis of N-methylated cyclic peptides.
  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Gordon, D. J., Meredith, S. C., & Meredith, S. C. (2004). Aza-Isotryptophan: Synthesis, Pictet-Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in. The Journal of organic chemistry, 69(25), 8731–8741.
  • Wang, L., Zhao, C., & Li, Y. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical biochemistry, 448, 104–109.
  • Ghasemi, Z., & Ghasemi, Z. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of organic chemistry, 87(20), 13629–13639.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • White, P., & Keyte, J. W. (2012). Synthesis of N-methylated cyclic peptides.
  • Albericio, F., & Bofill, J. M. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 99.
  • Fulop, A., & Fulop, A. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(6), 1145-1151.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Carreira, E. M., & Carreira, E. M. (2023). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion.
  • Chatterjee, C., & Paul, S. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Journal of peptide science : an official publication of the European Peptide Society, 19(1), 1–13.
  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978344, Fmoc-D-Trp-OH. Retrieved from [Link]

  • Ryckaert, H., & Ryckaert, H. (2007). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. The Journal of Physical Chemistry A, 111(23), 5086-5094.
  • Gordon, D. J., Meredith, S. C., & Meredith, S. C. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Journal of the American Chemical Society, 128(32), 10467–10476.

Sources

Technical Support Center: Overcoming Low Yields in Peptides Containing 2-Methyl Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing 2-methyl tryptophan derivatives. The unique steric and electronic properties of these modified amino acids can often lead to significantly lower yields compared to their natural counterparts. This guide is designed to provide you with in-depth troubleshooting strategies, backed by scientific principles and field-proven insights, to help you optimize your synthetic protocols and achieve higher purity and yield.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing 2-methyl tryptophan.

Question 1: Why am I observing very low coupling efficiency after attempting to incorporate a 2-methyl tryptophan residue?

Answer:

The primary reason for low coupling efficiency is the significant steric hindrance posed by the methyl group at the 2-position of the tryptophan indole ring. This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming 2-methyl tryptophan to the N-terminal amine of the peptide chain growing on the solid support.[1][2] This increased steric hindrance dramatically slows down the rate of peptide bond formation.[1]

To overcome this, a multi-faceted approach focusing on optimizing the coupling chemistry and reaction conditions is necessary.

Visualizing the Problem: Steric Hindrance

Caption: Steric hindrance from the 2-methyl group on the tryptophan indole ring impeding peptide bond formation.

Question 2: Which coupling reagents are most effective for incorporating 2-methyl tryptophan?

Answer:

Standard coupling reagents like DCC/HOBt are often insufficient for sterically hindered amino acids.[3][4] More potent activating agents are required to accelerate the coupling reaction and drive it to completion. The choice of coupling reagent is one of the most critical factors for success.

Here is a comparison of recommended coupling reagents for sterically hindered couplings:

Coupling ReagentClassKey AdvantagesConsiderations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium/Aminium SaltHighly efficient, fast reaction kinetics. Widely successful for hindered couplings.[5]Can cause racemization, especially with prolonged reaction times.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltCoupling efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[5] Good solubility.Relatively newer, may be more expensive.
TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate)Thiuronium SaltShows good results in couplings of sterically hindered or methylated amino acids, with potentially lower racemization levels than other reagents.[5]May be less commonly available.
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)Fluoroformamidinium SaltGenerates amino acid fluorides in situ, which are highly reactive and effective for coupling sterically hindered α,α-disubstituted amino acids.[5]Requires careful handling due to the generation of reactive intermediates.

Experimental Protocol: Optimized Coupling for 2-Methyl Tryptophan

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF or a greener alternative like 2-MeTHF) for at least 30 minutes.[6][7][8]

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin to remove all traces of piperidine.[9]

  • Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-2-methyl-Trp-OH, 3.9 equivalents of the chosen coupling reagent (e.g., HATU), and 8 equivalents of a non-nucleophilic base (e.g., DIEA or NMM) in the reaction solvent. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. For particularly difficult couplings, double coupling may be necessary.

  • Monitoring: After the coupling, take a small sample of the resin and perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.[10] A negative result indicates a complete reaction.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.[11]

Question 3: I'm still getting low yields despite using a strong coupling reagent. What other factors should I consider?

Answer:

If coupling efficiency remains low, several other factors related to the peptide sequence and reaction environment could be at play.

Troubleshooting Workflow for Persistent Low Yields

TroubleshootingWorkflow Start Low Yield with 2-Me-Trp CouplingReagent Optimize Coupling Reagent (HATU, COMU, TOTT) Start->CouplingReagent CheckAggregation Assess Peptide Aggregation CouplingReagent->CheckAggregation Still low yield AggregationSolutions Implement Anti-Aggregation Strategies: - Chaotropic salts (e.g., LiCl) - High-swelling resin (e.g., TentaGel) - Backbone protection (e.g., Hmb, Dmb) - Pseudoprolines CheckAggregation->AggregationSolutions Aggregation suspected ProtectIndole Consider Indole Protection (Fmoc-Trp(Boc)-OH) CheckAggregation->ProtectIndole No aggregation AggregationSolutions->ProtectIndole CheckCleavage Review Cleavage Cocktail ProtectIndole->CheckCleavage CleavageSolutions Optimize Cleavage: - Increase scavenger concentration - Use a broader scavenger cocktail (e.g., TFA/TIS/EDT/H₂O) CheckCleavage->CleavageSolutions Side products observed AnalyzeByproducts Analyze Crude Product by LC/MS CheckCleavage->AnalyzeByproducts No obvious side products CleavageSolutions->AnalyzeByproducts

Caption: A decision-making workflow for troubleshooting low yields in peptides containing 2-methyl tryptophan.

1. Peptide Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[12] The increased hydrophobicity of 2-methyl tryptophan can exacerbate this issue.[13][14]

  • Solution:

    • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding and break up aggregates.[12]

    • Resin Choice: Use a low-substitution resin or a resin with better swelling properties, such as PEG-based resins (e.g., TentaGel), to improve solvent accessibility.[12][15]

    • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of an amino acid near the 2-methyl tryptophan to disrupt interchain hydrogen bonding.[12][16]

    • Pseudoprolines: If the sequence allows, the use of pseudoprolines can effectively disrupt aggregation.[12]

2. Indole Side Reactions: The tryptophan indole ring is susceptible to oxidation and alkylation by carbocations generated during the acidic cleavage of other protecting groups (e.g., from Arg(Pbf)).[17][18] This can lead to the formation of byproducts and a reduction in the yield of the desired peptide.

  • Solution:

    • Indole Protection: Use an indole-protected 2-methyl tryptophan derivative, such as Fmoc-Trp(Boc)-OH. The tert-butyloxycarbonyl (Boc) group provides excellent protection against alkylation during synthesis and is cleanly removed during the final TFA cleavage.[17][18]

    • Optimized Cleavage Cocktail: During the final cleavage from the resin, use a comprehensive scavenger cocktail to quench any reactive species. A common and effective cocktail is TFA/triisopropylsilane (TIS)/1,2-ethanedithiol (EDT)/water (e.g., 94:2.5:2.5:1).

3. Incomplete Deprotection: In cases of severe aggregation, the Fmoc protecting group may not be completely removed, leading to deletion sequences.

  • Solution:

    • Monitor Deprotection: After the deprotection step, perform a colorimetric test to ensure the presence of a free amine.

    • Stronger Base: If deprotection is sluggish, consider using a stronger, non-nucleophilic base like DBU in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF).[12] However, be cautious as DBU can promote side reactions like aspartimide formation if aspartic acid is present in the sequence.[18]

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the indole nitrogen of 2-methyl tryptophan?

While not always strictly necessary for short peptides synthesized under optimal conditions, it is highly recommended. Using an indole-protected derivative like Fmoc-Trp(Boc)-OH is a robust strategy to prevent acid-catalyzed side reactions, especially in longer or more complex sequences, ultimately leading to higher purity and yield.[17]

Q2: Can I use microwave-assisted peptide synthesis for incorporating 2-methyl tryptophan?

Yes, microwave energy can be very effective in overcoming the kinetic barrier of sterically hindered couplings. The increased temperature can significantly accelerate the reaction rate.[12] When using microwave synthesis, ensure you are using a high-efficiency coupling reagent like COMU, which is well-suited for microwave applications.[5]

Q3: How can I confirm that the low yield is due to poor coupling and not degradation during cleavage?

To differentiate between these issues, you can perform a mini-cleavage and analysis. After coupling the 2-methyl tryptophan, take a small amount of the resin, cleave the peptide, and analyze the crude product by HPLC and LC/MS.[19][20] If you observe a significant amount of the truncated peptide (the sequence without 2-methyl tryptophan), the problem is with the coupling step. If you see the full-length peptide along with numerous other peaks, it may indicate degradation or side reactions during cleavage.

Q4: Are there any alternative solvents to DMF that can improve yields?

Yes, solvents that can effectively solvate the growing peptide chain and swell the resin are crucial.[11] While DMF is standard, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown promise in SPPS and can be effective.[6][7][8] In some cases of aggregation, adding a small amount of a chaotropic co-solvent like DMSO to DMF can also be beneficial.[12]

References

  • ResearchGate. (2025, August 7). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions | Request PDF. [Link]

  • PubMed. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis | PPTX. [Link]

  • Synform. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Langmuir. (2026, February 4). Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. [Link]

  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. (2016, September 19). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions | ACS Sustainable Chemistry & Engineering. [Link]

  • PMC. (2025, July 10). Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

  • Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • RSC Publishing. Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. [Link]

  • PMC. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

Sources

Technical Support Center: Preventing Oxidation of the Tryptophan Moiety in Fmoc-D-Trp(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Understanding: The Susceptibility of the Tryptophan Indole Ring

The synthesis of peptides containing tryptophan (Trp) residues presents a significant challenge due to the high susceptibility of the indole side chain to oxidation. This guide provides a comprehensive technical resource for understanding and preventing the oxidation of the tryptophan moiety, with a specific focus on Fmoc-D-Trp(2-Me)-OH, a commonly used derivative in solid-phase peptide synthesis (SPPS).

The electron-rich indole nucleus of tryptophan is prone to electrophilic attack and oxidation under the acidic conditions typically employed in Fmoc-SPPS for the removal of the Fmoc protecting group and cleavage from the resin support.[1][2] During these steps, reactive carbocations are generated, which can alkylate the tryptophan side chain, leading to a variety of unwanted byproducts.[3] The presence of a methyl group at the 2-position of the indole ring in this compound provides some steric hindrance, but does not completely prevent these side reactions.

Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that arise during the synthesis of tryptophan-containing peptides.

Q1: What are the primary drivers of tryptophan oxidation during Fmoc-SPPS?

A1: The main causes of tryptophan oxidation are:

  • Acid-catalyzed degradation: The repetitive exposure to trifluoroacetic acid (TFA) during Fmoc deprotection and final cleavage can lead to the modification of the indole ring.[1][2]

  • Oxidizing species: Reactive oxygen species (ROS) present as impurities in solvents or generated during the synthesis can directly oxidize the tryptophan moiety.[2]

  • Photolytic degradation: Exposure to UV light can also contribute to the degradation of tryptophan residues.[4]

Q2: What are the typical byproducts of tryptophan oxidation?

A2: Oxidation of the tryptophan side chain can result in a heterogeneous mixture of products, including N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxylated derivatives.[2][5][6][7] These modifications introduce undesired heterogeneity into the final peptide product, complicating purification and potentially altering its biological activity.[8]

Q3: How can I reliably detect tryptophan oxidation in my crude peptide?

A3: The most definitive method for detecting tryptophan oxidation is mass spectrometry (MS). You will observe mass additions corresponding to oxidation, such as +16 Da for a single oxidation (e.g., formation of oxindolylalanine) and +32 Da for a double oxidation (e.g., N-formylkynurenine).[5][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a valuable tool, as oxidized peptides will typically exhibit different retention times compared to the desired product.[8][9]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to troubleshooting common issues related to tryptophan oxidation.

Observed Problem Plausible Cause(s) Recommended Action(s)
Significant +16 Da and/or +32 Da peaks in the mass spectrum of the crude peptide. Oxidation of the tryptophan indole ring during TFA cleavage.Incorporate a "scavenger" cocktail into the cleavage reagent to quench reactive cationic species. A standard and effective mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1] For peptides also containing other sensitive residues like Cys or Met, the addition of 1,2-ethanedithiol (EDT) is recommended.[1]
Appearance of a yellow or brown coloration on the resin during synthesis or cleavage. This can be an indicator of indole ring modification and the formation of chromophoric byproducts.Ensure the use of high-purity, fresh solvents and reagents. Consider performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
Broad or multiple, poorly resolved peaks in the HPLC chromatogram. Formation of a complex mixture of oxidized and other modified peptide species.Optimize the cleavage conditions. This may involve adjusting the scavenger cocktail composition or reducing the cleavage time. Protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) can also significantly reduce side reactions.[10]
Low yield of the desired peptide after purification. Significant conversion of the target peptide to oxidized byproducts.In addition to optimizing cleavage conditions, ensure that all steps of the synthesis, including resin washing and drying, are performed efficiently to remove any residual reagents that could contribute to oxidation.

Scientifically-Grounded Protocols

Protocol 1: Optimized Cleavage and Deprotection to Mitigate Tryptophan Oxidation

This protocol details a robust procedure for the final cleavage of a tryptophan-containing peptide from the solid support while minimizing oxidative damage.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (optional, for peptides with Cys or Met)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Following the final synthesis cycle, thoroughly wash the peptide-resin with dichloromethane (DCM) and methanol to remove residual reagents. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail immediately before use. A widely effective and minimally odorous cocktail is a mixture of TFA/TIS/water in a 95:2.5:2.5 (v/v/v) ratio .[1] For peptides containing cysteine or methionine, the addition of EDT (2.5%) to the cocktail is highly recommended to prevent other side reactions.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel (a general rule is 10 mL of cocktail per gram of resin). Gently agitate the slurry at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate.

  • Peptide Precipitation: Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Washing and Drying: Pellet the precipitated peptide by centrifugation. Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA. Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to determine its purity and confirm the molecular weight.

Visualizing the Chemistry and Workflow

Diagram 1: Mechanism of Tryptophan Oxidation and Prevention

G cluster_0 SPPS Cleavage Step cluster_1 Tryptophan Moiety cluster_2 Prevention Strategy cluster_3 Outcome TFA TFA Carbocations Reactive Carbocations TFA->Carbocations generates Trp This compound (Indole Ring) Carbocations->Trp attacks Scavengers Scavengers (e.g., TIS, EDT) Carbocations->Scavengers quenched by Oxidized_Trp Oxidized Tryptophan Byproducts Trp->Oxidized_Trp leads to Protected_Trp Intact Tryptophan Scavengers->Protected_Trp protects

Caption: The role of scavengers in preventing tryptophan oxidation by quenching reactive carbocations generated during TFA cleavage.

Diagram 2: Experimental Workflow for Tryptophan-Containing Peptide Synthesis

G start Start: Fmoc-SPPS synthesis Peptide Chain Elongation start->synthesis cleavage Final Cleavage with TFA & Scavengers synthesis->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation analysis RP-HPLC & Mass Spec Analysis precipitation->analysis purification Purification of Crude Peptide analysis->purification final_product Final Purified Peptide purification->final_product

Caption: A streamlined workflow for the synthesis and purification of tryptophan-containing peptides, emphasizing the critical cleavage step.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry.[Link]

  • A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate.[Link]

  • Separation of Tryptophan Oxidized Peptides from Their Native Forms. LCGC International.[Link]

  • Machine learning prediction of methionine and tryptophan photooxidation susceptibility. mAbs.[Link]

  • Characterization of Tryptophan Oxidation Affecting D1 Degradation by FtsH in the Photosystem II Quality Control of Chloroplasts. eLife.[Link]

  • Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? International Journal of Molecular Sciences.[Link]

  • A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science.[Link]

  • Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Antioxidants & Redox Signaling.[Link]

  • Amino acid oxidation/reduction-related impurities. ResearchGate.[Link]

  • A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PLOS ONE.[Link]

  • Cleavage Cocktails; Reagent B. AAPPTEC.[Link]

  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate.[Link]

  • Fmoc-N-Me-D-Trp(Boc)-OH. PubChem.[Link]

  • Proximal Methionine Amino Acid Residue Affects the Properties of Redox-Active Tryptophan in an Artificial Model Protein. ACS Omega.[Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

  • Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry.[Link]

  • Total wash elimination for solid phase peptide synthesis. Nature Communications.[Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]

  • Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. ResearchGate.[Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science.[Link]

  • Fmoc-D-Trp-OH. PubChem.[Link]

  • Oxidation increases the strength of the methionine-aromatic interaction. Nature Communications.[Link]

  • Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. PMC.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Fmoc-D-Trp(2-Me)-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the precise structure of each building block is paramount to the integrity and function of the final therapeutic or research peptide. Fmoc-D-Trp(2-Me)-OH, a derivative of D-tryptophan, is a valuable component for introducing conformational constraints and modifying the electronic properties of peptides. Its unique 2-methyl substitution on the indole ring necessitates rigorous structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data required to unequivocally confirm the structure of this compound, comparing it with its unsubstituted counterpart, Fmoc-D-Trp-OH.

The Imperative of Spectroscopic Verification

The introduction of a methyl group at the C2 position of the indole ring in tryptophan fundamentally alters the electronic environment and steric hindrance of the molecule. This modification can influence peptide folding, receptor binding, and metabolic stability. Consequently, relying solely on the synthetic route for structural confirmation is insufficient. NMR spectroscopy stands as the most powerful tool for this purpose, providing a detailed atom-by-atom fingerprint of the molecule. This guide will dissect the expected ¹H and ¹³C NMR spectra of this compound, highlighting the key signals that differentiate it from Fmoc-D-Trp-OH.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR spectrum is foundational to accurate structural elucidation. The following protocol outlines the standard procedure for preparing and acquiring high-quality NMR data for Fmoc-protected amino acids.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for Fmoc-protected amino acids due to its excellent solubilizing power for both the hydrophobic Fmoc group and the more polar amino acid backbone. It also avoids the exchange of the amide and indole N-H protons, which are therefore observable in the ¹H NMR spectrum.

  • Concentration : A concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

Comparative Spectral Analysis: this compound vs. Fmoc-D-Trp-OH

The key to confirming the structure of this compound lies in a direct comparison of its NMR spectra with that of the readily available Fmoc-D-Trp-OH. The following tables summarize the expected and observed chemical shifts.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ ppm)

Proton Assignment Fmoc-D-Trp-OH (Observed) This compound (Expected) Key Differences & Rationale
Indole-CH₃ -~2.38Appearance of a new singlet. This is the most direct evidence of the 2-methyl substitution.
Indole C2-H ~7.08 (s)-Disappearance of the C2-H singlet. The proton at this position is replaced by the methyl group.
Indole C4-H ~7.55 (d)~7.45 (d)Slight upfield shift due to the electron-donating effect of the adjacent methyl group.
Indole C7-H ~7.28 (d)~7.35 (d)Minor shift due to altered electronic distribution.
Indole C5-H, C6-H ~6.95 (t), ~7.02 (t)~6.90-7.10 (m)Minor shifts in the aromatic region.
Indole N1-H ~10.83 (s)~10.7 (s, br)The environment of the indole nitrogen proton is slightly altered.
α-CH ~4.55 (m)~4.55 (m)The chiral center proton is largely unaffected.
β-CH₂ ~3.25 (m)~3.25 (m)The diastereotopic protons of the side chain are largely unaffected.
Amide N-H ~5.25 (d)~5.25 (d)The amide proton is distant from the modification site.
Fmoc CH, CH₂ ~4.25 (t), ~4.18 (m)~4.25 (t), ~4.18 (m)The Fmoc protecting group signals remain consistent.
Fmoc Ar-H 7.32-7.87 (m)7.32-7.87 (m)The aromatic protons of the fluorenyl group are unchanged.

Observed data for Fmoc-Trp-OH from publicly available spectra. Expected shifts for this compound are based on analysis of related structures like 2,3-dimethyl-1H-indole.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, δ ppm)

Carbon Assignment Fmoc-D-Trp-OH (Observed) This compound (Expected) Key Differences & Rationale
Indole-CH₃ -~11-12Appearance of a new signal in the aliphatic region.
Indole C2 ~124.2~135.0Significant downfield shift due to the substitution with a methyl group (quaternary carbon).
Indole C3 ~110.0~107.0Upfield shift due to the electronic effect of the C2-methyl group.
Indole C3a, C7a ~127.5, ~136.1~128.0, ~135.5Minor shifts in the quaternary indole carbons.
Indole C4, C5, C6, C7 ~118.4, ~118.6, ~121.0, ~111.3~118.0, ~119.0, ~120.0, ~110.5Minor shifts in the aromatic region of the indole ring.
α-CH ~55.0~55.0The chiral carbon is expected to be largely unaffected.
β-CH₂ ~28.0~28.0The side chain methylene carbon is unaffected.
Carboxyl C=O ~173.5~173.5The carboxylic acid carbon is distant from the modification.
Fmoc Carbons ~46.6, ~65.6, ~120.0-143.7~46.6, ~65.6, ~120.0-143.7The Fmoc group signals remain consistent.

Observed data for Fmoc-Trp-OH from publicly available spectra. Expected shifts for this compound are based on analysis of related structures like 2,3-dimethyl-1H-indole.

A Self-Validating System with 2D NMR

While 1D NMR provides strong evidence, 2D NMR techniques offer a self-validating system for unambiguous confirmation.

  • COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum will confirm the spin-spin coupling networks. For this compound, correlations will be observed between the α-CH and the β-CH₂ protons, and among the aromatic protons of the Fmoc group and the indole ring. The absence of a correlation from the indole N-H to a C2-H will further support the substitution.

  • HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC spectrum directly links protons to their attached carbons. This experiment will definitively show a correlation between the new methyl proton singlet (~2.38 ppm) and its corresponding carbon (~11-12 ppm). Crucially, it will also confirm the absence of a proton attached to the downfield-shifted C2 carbon (~135.0 ppm).

Visualizing the Workflow and Structural Logic

The following diagrams illustrate the logical workflow for NMR-based structural confirmation and the key structural differences that manifest in the NMR spectra.

NMR Workflow for Structural Confirmation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison A Weigh this compound B Dissolve in DMSO-d6 with TMS A->B C 1D ¹H NMR B->C D 1D ¹³C NMR B->D E 2D COSY B->E F 2D HSQC B->F G Assign Signals C->G D->G E->G F->G H Compare with Fmoc-D-Trp-OH Data G->H I Identify Key Differences: - CH₃ singlet present - C2-H singlet absent - C2 carbon shifted downfield H->I J Structure Confirmed I->J

Caption: Workflow for NMR-based structural confirmation of this compound.

Key NMR Differentiators cluster_0 Fmoc-D-Trp-OH cluster_1 This compound A ¹H: Singlet at ~7.08 ppm (C2-H) F No C2-H signal A->F Disappears B ¹³C: Signal at ~124.2 ppm (C2) E ¹³C: Signal at ~135.0 ppm (C2) B->E Shifts Downfield C No methyl signal D ¹H: Singlet at ~2.38 ppm (C2-CH₃) C->D Appears

Caption: Key NMR spectral differences between the two tryptophan derivatives.

Conclusion

The structural integrity of modified amino acids like this compound is a critical starting point for the synthesis of complex peptides. Through a systematic application of 1D and 2D NMR spectroscopy and a comparative analysis with its unsubstituted analogue, Fmoc-D-Trp-OH, unambiguous structural confirmation can be achieved. The key identifiers for this compound are the appearance of a new methyl singlet in the ¹H NMR spectrum, the disappearance of the indole C2-H proton signal, and a significant downfield shift of the C2 carbon signal in the ¹³C NMR spectrum. This multi-faceted NMR approach provides a robust and self-validating system, ensuring the quality and identity of this essential building block for advanced peptide research and development.

References

  • LookChem. (n.d.). Fmoc-D-2-Me-Trp. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylindole. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-D-Trp-OH. Retrieved February 6, 2026, from [Link]

Stability Showdown: A Comparative Guide to Fmoc-D-Trp(2-Me)-OH and Fmoc-L-Trp(2-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives is a critical decision that profoundly impacts the yield, purity, and biological activity of the final peptide. Tryptophan, with its unique indole side chain, presents a particular set of challenges, including susceptibility to oxidation and racemization. The introduction of a methyl group at the 2-position of the indole ring and the use of the D-enantiomer are strategies employed to modulate the properties of tryptophan-containing peptides. This guide provides an in-depth comparative analysis of the stability of Fmoc-D-Trp(2-Me)-OH and Fmoc-L-Trp(2-Me)-OH, offering insights grounded in chemical principles and supported by experimental considerations to aid researchers in making informed decisions for their synthetic strategies.

The Strategic Imperative for 2-Methyl-Tryptophan Derivatives

The incorporation of modified tryptophan analogues is a key strategy in modern peptide drug design. The 2-methyl substitution on the indole ring serves a dual purpose: it can enhance metabolic stability by sterically hindering enzymatic degradation and modulate the electronic properties of the indole nucleus, potentially influencing peptide conformation and receptor interactions. The choice between the L- and D-enantiomer further expands the design possibilities, with D-amino acids being instrumental in increasing resistance to proteolysis, a crucial factor for enhancing peptide half-life in vivo.[1][2]

Comparative Stability Analysis: A Multifaceted Perspective

The stability of Fmoc-amino acid derivatives during SPPS is paramount for the successful synthesis of high-purity peptides. The primary factors influencing the stability of this compound and Fmoc-L-Trp(2-Me)-OH are their resistance to racemization during activation and coupling, and the oxidative stability of the indole side chain throughout the synthetic process.

Racemization: The Chiral Integrity Challenge

Racemization, the conversion of a chiral amino acid into its opposite enantiomer, is a significant concern in peptide synthesis, particularly under the basic conditions used for Fmoc deprotection and during the activation step of coupling.[3][4] The mechanism involves the abstraction of the α-proton to form a planar enolate intermediate, which can be protonated from either face to yield a mixture of D and L isomers.

The inherent chemical properties of the D- and L-enantiomers are identical in a non-chiral environment.[5] Therefore, their intrinsic susceptibility to racemization under identical, achiral reaction conditions is expected to be the same. However, the chiral environment of the growing peptide chain could theoretically exert a diastereoselective influence, though this effect is generally considered minor for racemization at the activated carboxyl group.

Key Insight: From a chemical standpoint, there is no strong theoretical basis to suggest a significant intrinsic difference in the racemization susceptibility between this compound and Fmoc-L-Trp(2-Me)-OH during the activation and coupling steps of SPPS. Both derivatives should be handled with protocols known to minimize racemization, such as the use of appropriate coupling reagents (e.g., HOBt or Oxyma Pure) and avoiding prolonged pre-activation times.[3]

Oxidative Stability: Protecting the Indole Ring

The electron-rich indole side chain of tryptophan is highly susceptible to oxidation, which can occur at various stages of SPPS, including during repeated cycles of deprotection and, most significantly, during the final cleavage from the resin.[6] This degradation can lead to a variety of byproducts, complicating purification and reducing the yield of the desired peptide.

The introduction of a methyl group at the 2-position of the indole ring is expected to influence its oxidative stability. The methyl group is electron-donating, which can increase the electron density of the indole ring system, potentially making it more susceptible to certain oxidative pathways.[3] However, the C2 position is also a primary site of oxidation in the indole ring.[7][8] Therefore, the presence of a methyl group at this position effectively blocks this specific degradation pathway.

Furthermore, the steric bulk of the 2-methyl group may offer some protection against oxidative attack at other positions on the indole ring by hindering the approach of oxidizing agents. While direct experimental comparisons of the oxidative stability of 2-methylindole versus indole under SPPS conditions are scarce, the blocking of a key oxidation site is a significant stabilizing factor.

Regarding the D- versus L-enantiomer, the stereochemistry at the α-carbon is unlikely to have a direct and significant impact on the intrinsic oxidative stability of the distant indole side chain.

Key Insight: The 2-methyl substitution on the indole ring of both this compound and Fmoc-L-Trp(2-Me)-OH is anticipated to enhance the overall oxidative stability compared to their non-methylated counterparts by blocking a primary site of oxidation. The difference in stereochemistry between the D- and L-forms is not expected to significantly alter the oxidative stability of the indole side chain.

Experimental Design for Stability Assessment

To empirically determine the relative stability of this compound and Fmoc-L-Trp(2-Me)-OH, a series of controlled experiments can be designed.

Racemization Study Protocol
  • Peptide Synthesis: Synthesize a model tripeptide, for example, Ac-Ala-X-Ala-NH2, where X is either D-Trp(2-Me) or L-Trp(2-Me).

  • Forced Racemization Conditions: During the coupling of the final Ala residue, employ conditions known to promote racemization, such as extended pre-activation times or the use of a stronger base.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cocktail containing appropriate scavengers.

  • Chiral HPLC Analysis: Analyze the crude peptide by chiral HPLC to separate and quantify the diastereomeric impurities (e.g., Ac-Ala-L-Trp(2-Me)-Ala-NH2 in the D-Trp(2-Me) synthesis).[9][10][11]

Oxidative Stability Study Protocol
  • Sample Preparation: Prepare solutions of this compound and Fmoc-L-Trp(2-Me)-OH in a solvent relevant to SPPS, such as DMF.

  • Stress Conditions: Expose the solutions to oxidative stress, for instance, by bubbling air through the solution for an extended period or by adding a mild oxidizing agent.

  • Time-Course Analysis: At various time points, take aliquots of the solutions.

  • RP-HPLC and LC-MS Analysis: Analyze the aliquots by RP-HPLC to monitor the degradation of the parent compound and the formation of byproducts. LC-MS can be used to identify the mass of any degradation products.[12]

Data Summary and Interpretation

The following tables provide a framework for summarizing the expected and potential outcomes of the proposed stability studies.

Table 1: Predicted Racemization Propensity

CompoundPredicted Racemization LevelRationale
This compoundLow to ModerateInherent susceptibility of activated amino acids to racemization. No significant difference expected compared to the L-enantiomer based on first principles.
Fmoc-L-Trp(2-Me)-OHLow to ModerateInherent susceptibility of activated amino acids to racemization. No significant difference expected compared to the D-enantiomer based on first principles.

Table 2: Predicted Oxidative Stability

CompoundPredicted Oxidative StabilityRationale
This compoundHighThe 2-methyl group blocks a primary site of indole oxidation, enhancing stability. Stereochemistry at the α-carbon is not expected to significantly influence side-chain oxidation.
Fmoc-L-Trp(2-Me)-OHHighThe 2-methyl group blocks a primary site of indole oxidation, enhancing stability. Stereochemistry at the α-carbon is not expected to significantly influence side-chain oxidation.

Workflow Diagrams

Stability_Comparison_Workflow cluster_racemization Racemization Stability Assessment cluster_oxidation Oxidative Stability Assessment rac_start Synthesize Model Peptide (Ac-Ala-X-Ala-NH2) rac_stress Forced Racemization (e.g., extended pre-activation) rac_start->rac_stress rac_cleave Cleavage from Resin rac_stress->rac_cleave rac_analyze Chiral HPLC Analysis (Quantify Diastereomers) rac_cleave->rac_analyze ox_start Prepare Solutions in DMF ox_stress Apply Oxidative Stress (e.g., air exposure) ox_start->ox_stress ox_sample Time-Course Sampling ox_stress->ox_sample ox_analyze RP-HPLC & LC-MS Analysis (Monitor Degradation) ox_sample->ox_analyze start Select Fmoc-D/L-Trp(2-Me)-OH cluster_racemization cluster_racemization cluster_oxidation cluster_oxidation

Caption: Workflow for the comparative stability assessment of Fmoc-D/L-Trp(2-Me)-OH.

Conclusion and Recommendations

Based on fundamental chemical principles, both this compound and Fmoc-L-Trp(2-Me)-OH are expected to exhibit comparable stability profiles under standard SPPS conditions. The primary determinant of stability is the 2-methyl substitution on the indole ring, which is anticipated to confer enhanced protection against oxidative degradation for both enantiomers.

For researchers, the choice between this compound and Fmoc-L-Trp(2-Me)-OH should be guided primarily by the desired biological properties of the final peptide rather than by anticipated differences in their synthetic stability. The incorporation of the D-enantiomer is a well-established strategy to enhance proteolytic resistance.[1][2][13]

Recommendations for Optimal Synthesis:

  • Minimize Racemization: Employ coupling conditions known to suppress racemization, such as the use of carbodiimide activators in the presence of additives like HOBt or Oxyma Pure. Avoid prolonged pre-activation times and the use of excessive base.[3]

  • Prevent Oxidation: While the 2-methyl group offers protection, it is still prudent to handle these derivatives under an inert atmosphere when possible and to use scavengers (e.g., triisopropylsilane, ethanedithiol) in the final TFA cleavage cocktail to protect the indole ring from electrophilic attack by carbocations generated from side-chain protecting groups.[14]

  • Analytical Vigilance: Thoroughly characterize the crude and purified peptide products by high-resolution analytical techniques such as RP-HPLC and LC-MS to confirm purity and identify any potential side products.[11][12] Chiral chromatography should be employed if racemization is a significant concern for the specific peptide sequence.[9][10]

By understanding the inherent properties of these valuable building blocks and implementing robust synthetic and analytical protocols, researchers can confidently incorporate this compound and Fmoc-L-Trp(2-Me)-OH into their peptide synthesis workflows to generate novel and stable peptide-based therapeutics and research tools.

References

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rubio, V. Y., & Sweedler, J. V. (2014). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. ACS Chemical Biology, 9(5), 1051–1061.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Jia, X., & Li, X. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 145(32), 17883–17892.
  • Pinter, A., & Lenti, K. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(18), 3242.
  • Adam, M., et al. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Dai, S., et al. (2022). Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. Journal of Biological Chemistry, 298(3), 101662.
  • Wikipedia. (2023). 2-Methylindole. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Retrieved from [Link]

  • Berry, S. B., et al. (2018). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 84(24), e01815-18.
  • StudySmarter. (2023). L vs D Amino Acids: Differences & Roles. Retrieved from [Link]

  • Gurer-Orhan, H., et al. (2018). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica, 48(12), 1215–1223.
  • Martins, M., et al. (2021). Liquid Chromatography Analysis of Common Nutritional Components in Feed and Food. Molecules, 26(16), 4945.
  • Mast, D. H., & Sweedler, J. V. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4944.
  • Bada, J. L. (1984). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 9(1), 30–46.
  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-10.
  • Lau, J. L., & Dunn, M. K. (2018). Strategies for Improving Peptide Stability and Delivery. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707.
  • Lázár, D., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1124–1133.
  • Ganesan, A. (2014). Electrophilic Substitution Reaction of Indole, Part XXIV: Synthesis, Characterization, and Crystal Structure of a Novel Heterocyclic Compound. Journal of Heterocyclic Chemistry, 51(S1), E271-E274.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780.
  • Biron, E., & Kessler, H. (2009). Alpha-N-methylation of amino acids.
  • LibreTexts Chemistry. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gumpinger, A., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(1), 385.
  • Wang, Y., et al. (2023). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters, 25(2), 315–320.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Kumar, A., et al. (2016). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 14(10), 2883–2887.
  • Uddin, M. J., et al. (2017). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 15(34), 7129–7140.
  • Ashenhurst, J. (2023). D- and L- Notation For Sugars. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Retrieved from [Link]

  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-10.
  • DrugBank. (2023). What is the difference between D and L enantiomers in terms of their effects on the body? Retrieved from [Link]

  • Jackson, A. H., & Prasitpan, N. (1981). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 1, 1445-1449.
  • Armstrong, D. W., et al. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • PDB-101. (n.d.). Effect of methylation on the side-chain pKa value of arginine. Retrieved from [Link]

  • Horsley, H., & Woolfson, D. N. (2016). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Peptide Science, 106(4), 476-484.
  • Helfman, B., et al. (2011). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Amino Acids, 41(4), 835–841.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681.
  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Fekete, J., et al. (1993). HPLC of Tryptophan and Its Metabolites: As OPA Derivatives and on the Basis of Their UV and Fluorescence Spectra, Simultaneously.
  • Clark, J. (2023). the acid base behaviour of amino acids. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(6), 550–556.
  • Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

Sources

Comparative Yield Analysis of Fmoc-D-Trp(2-Me)-OH Using Different Coupling Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-D-Trp(2-Me)-OH (2-methyl-tryptophan) into peptide sequences is a critical strategy in drug development for enhancing metabolic stability and receptor selectivity. However, the C2-methyl substitution on the indole ring introduces specific challenges: steric hindrance adjacent to the reactive center and increased electron density in the indole system, which heightens the risk of side reactions (e.g., alkylation during cleavage) and racemization during activation.

This guide provides a comparative technical analysis of four industry-standard coupling systems—HATU/HOAt , HBTU/HOBt , DIC/Oxyma Pure , and COMU —specifically evaluating their performance in coupling this sterically modified amino acid.

Key Findings at a Glance
  • Highest Yield (Rapid): HATU (Requires careful base control to prevent D→L epimerization).

  • Best Purity (Racemization Control): DIC/Oxyma Pure (Superior for maintaining chiral integrity of D-isomers).

  • Best All-Rounder: COMU (Combines HATU-like reactivity with Oxyma-like safety and solubility).

Mechanistic Analysis: The Challenge of 2-Me-Trp

Unlike standard Tryptophan, the 2-methyl derivative possesses a methyl group at the C2 position of the indole ring. While this does not directly block the


-amine or carboxylic acid, it alters the conformational landscape and electronic properties of the residue.
  • Steric Impact: The bulkier indole side chain restricts the rotational freedom of the activated ester intermediate, slowing down nucleophilic attack by the incoming amine.

  • Electronic Impact: The electron-donating methyl group makes the indole ring more nucleophilic. During acidolytic cleavage (TFA), this residue is highly susceptible to electrophilic attack by carbocations (e.g., from protecting groups like tBu or Trt), necessitating robust scavenging cocktails.

Coupling Pathway Visualization

The following diagram illustrates the activation pathways and the critical decision points for selecting a coupling agent.

CouplingMechanism Start This compound Activation Activation Step Start->Activation + Coupling Agent ActiveEster Activated Ester (OBt / OAt / Oxyma) Activation->ActiveEster Fast Racemization Risk: Oxazolone Formation (Racemization) Activation->Racemization Excess Base (DIPEA) Coupling Nucleophilic Attack (Resin-bound Amine) ActiveEster->Coupling Slowed by Sterics Product Peptide Bond Formation Racemization->Product D/L Mix (Impurity) Coupling->Product

Figure 1: Activation pathway highlighting the risk of oxazolone-mediated racemization, which is exacerbated by steric hindrance and excess base.

Comparative Performance Analysis

The following data summarizes the performance of coupling agents based on kinetic studies of hindered amino acids and specific indole-derivative behaviors.

Table 1: Comparative Yield and Purity Matrix
Coupling AgentMechanism ClassCoupling Efficiency (Yield)Racemization SuppressionSolubility in DMFRecommended Use Case
HATU / HOAt Guanidinium / Aza-benzotriazoleHigh (95-99%) ModerateHighDifficult sequences; when yield is paramount over cost.
HBTU / HOBt Uronium / BenzotriazoleModerate (80-90%)LowModerateStandard couplings; Not recommended for hindered D-Trp.
DIC / Oxyma Carbodiimide / OximeHigh (90-98%)Excellent Very HighGold Standard for chiral purity; cost-effective.
COMU Uronium / OximeVery High (95-99%)Very GoodHighModern alternative to HATU; safer by-products.
Detailed Technical Insights
1. HATU (The Powerhouse)
  • Mechanism: Generates the highly reactive -OAt ester. The pyridine nitrogen in HOAt provides an "anchimeric assistance" effect (neighboring group participation), accelerating the coupling rate significantly.

  • Pros: Overcomes the steric barrier of the 2-Me-indole side chain effectively.

  • Cons: If the coupling reaction is allowed to run too long or if DIPEA is in excess, HATU can promote base-catalyzed abstraction of the

    
    -proton, leading to conversion of the expensive D-isomer into the L-isomer (epimerization).
    
2. DIC / Oxyma Pure (The Precision Tool)[1]
  • Mechanism: Forms an unstable O-acylisourea intermediate which is rapidly transesterified by Oxyma Pure to form a stable, yet reactive, oxyma ester.

  • Pros: Oxyma Pure is non-explosive (unlike HOBt) and has a pKa that creates an optimal balance between reactivity and suppressing oxazolone formation. This is the preferred method for D-amino acids to ensure enantiomeric excess.

  • Cons: Slower kinetics than HATU; may require double coupling for extremely hindered sequences.

3. COMU (The Modern Hybrid)[2]
  • Mechanism: Based on the Oxyma structure but built into a uronium salt format (like HBTU). It combines the high reactivity of uronium salts with the racemization-suppressing properties of Oxyma.

  • Pros: Soluble, stable, and allows for visual monitoring (color change in presence of base).

  • Cons: Hydrolytic stability in DMF is lower than HATU; solutions must be prepared fresh.

Experimental Protocol: Optimized Coupling of this compound

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale using Rink Amide resin.

Materials
  • Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g).

  • Amino Acid: this compound (4.0 eq).

  • Coupling System: DIC (4.0 eq) / Oxyma Pure (4.0 eq).[1]

  • Solvent: DMF (peptide synthesis grade).[3]

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM (20 min), then wash with DMF (3 x 2 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min).

    • Note: For D-Trp derivatives, avoid DBU in the deprotection cocktail to minimize racemization risk of the previous residue.

  • Activation & Coupling (DIC/Oxyma Method):

    • Dissolve this compound (4 eq) and Oxyma Pure (4 eq) in minimal DMF.

    • Add DIC (4 eq) immediately prior to adding to the resin.

    • Reaction Time: Shake at room temperature for 60 minutes .

    • Optimization: For difficult sequences, perform a Double Coupling (repeat step 3 with fresh reagents for 45 min).

  • Monitoring:

    • Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DMF to cap unreacted amines.

Workflow Diagram

SPPS_Protocol Resin Resin Preparation (Swelling DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Pre-Activation (AA + Oxyma + DIC) Wash1->Activate Couple Coupling Reaction (60 min, RT) Activate->Couple Test Kaiser/Chloranil Test Couple->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Positive (Blue) NextCycle Proceed to Next AA Test->NextCycle Negative (Colorless) Recouple->Couple

Figure 2: SPPS workflow optimized for hindered amino acids using the DIC/Oxyma strategy.

Critical Discussion: Yield vs. Purity

The "Racemization Trap" with D-Amino Acids

When coupling D-Trp(2-Me) , the primary risk is not just low yield, but the hidden failure of epimerization . A 99% yield is worthless if 10% of the product has reverted to the L-isomer.

  • Why it happens: The activated carbonyl carbon is acidic. Bases like DIPEA (used with HATU/HBTU) can abstract the

    
    -proton, forming an enolate that destroys chirality.
    
  • The Solution: The DIC/Oxyma system is essentially base-free during the activation moment (collidine or DIPEA is only added if needed for pH adjustment, but often omitted in DIC couplings). This maintains the acidic environment longer, preserving the D-configuration.

Cleavage Considerations for 2-Me-Trp

The 2-methyl group increases the electron density of the indole ring. During TFA cleavage:

  • Risk: The indole ring acts as a scavenger for t-butyl cations, leading to permanent alkylation (mass +56 Da adducts).

  • Mitigation: Use a scavenger-rich cocktail (Reagent K or B):

    • TFA (82.5%)

    • Phenol (5%)

    • Thioanisole (5%)

    • Water (5%)

    • EDT (2.5%) (Essential for Trp protection).

Conclusion and Recommendations

For the synthesis of peptides containing This compound , the choice of coupling agent should be dictated by the specific requirements of chirality and sequence difficulty.

  • Primary Recommendation: Use DIC / Oxyma Pure . It offers the best balance of high coupling efficiency and minimal racemization, which is crucial for expensive and sensitive D-amino acid derivatives.

  • Alternative for "Impossible" Couplings: Use HATU with Collidine (instead of DIPEA) to minimize base-mediated racemization, and keep coupling times under 45 minutes.

  • Avoid: HBTU/DIPEA, as the lower reactivity and high base requirement pose an unacceptable risk to the stereochemical integrity of the 2-Me-Trp residue.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Jad, Y. E., et al. (2014). Comparison of the Synergistic Effect of Various Additives on the Performance of DIC and EDC in Peptide Coupling. European Journal of Organic Chemistry, 2014(33), 7390–7395. Link

  • Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. UCI Department of Chemistry. Link

Sources

A Comparative Guide to the Bioactivity of Methylated vs. Non-Methylated D-Tryptophan Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent and durable therapeutic peptides is a constant endeavor. Peptides containing D-tryptophan are of significant interest due to their unique physiological properties and roles as precursors in drug development for conditions ranging from cancer to allergic diseases.[1] A key strategy to enhance the therapeutic potential of these peptides is N-methylation, a subtle yet powerful modification. This guide provides an in-depth, objective comparison of the bioactivity of N-methylated versus non-methylated D-tryptophan peptides, supported by experimental data and detailed methodologies.

The Rationale for N-Methylation of D-Tryptophan Peptides

The incorporation of a methyl group onto the backbone amide nitrogen of a peptide, known as N-methylation, is a strategic modification aimed at overcoming the inherent limitations of peptide-based therapeutics, namely poor metabolic stability and low cell permeability.[2]

Key Physicochemical Consequences of N-Methylation:

  • Enhanced Proteolytic Stability: The methyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise readily degrade the peptide backbone. This modification is a well-established strategy to improve the in vivo half-life of bioactive peptides.[1]

  • Increased Lipophilicity and Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation reduces the peptide's overall polarity. This increased lipophilicity can significantly improve its ability to passively diffuse across cellular membranes, a critical step for targeting intracellular proteins.

  • Conformational Rigidity: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and specificity. However, it can also sometimes lead to a loss of activity if the induced conformation is not optimal for receptor binding.

The decision to methylate a D-tryptophan peptide is therefore a balance between gaining stability and permeability while maintaining or enhancing its biological activity.

Comparative Analysis of Bioactivity

This section will delve into the experimental data comparing the bioactivity of methylated and non-methylated D-tryptophan peptides, focusing on receptor binding, enzymatic stability, and cell permeability.

Receptor Binding Affinity: A Balancing Act

N-methylation can have variable effects on receptor binding affinity. While it can pre-organize a peptide into a favorable binding conformation, it can also introduce steric clashes or remove a crucial hydrogen bond interaction with the receptor.

While direct comparative studies on a single methylated D-tryptophan peptide's receptor affinity are not abundant in the literature, a study on the somatostatin analog, cyclo[Pro–Phe–D-Trp–Lys–Thr–Phe], provides valuable insights. An extensive N-methyl scan of this D-tryptophan-containing peptide revealed that out of 30 analogs, a trimethylated version, cyclo[Pro–Phe–D-Trp(NMe)–Lys(NMe)–Thr–Phe(NMe)], retained significant affinity for the somatostatin receptor and showed significant in vivo uptake.[3] This demonstrates that methylation at the D-tryptophan residue is tolerated and can be combined with methylation at other positions to improve overall properties without abolishing receptor interaction.[3]

Table 1: Hypothetical Comparison of Receptor Binding Affinity

PeptideReceptor TargetKd (nM)Fold Change in Affinity
Non-methylated D-Trp PeptideReceptor X10-
Methylated D-Trp PeptideReceptor X151.5-fold decrease

This table represents hypothetical data to illustrate a possible outcome. The actual effect of methylation on receptor binding is highly dependent on the specific peptide sequence and the position of methylation.

Enzymatic Stability: A Clear Advantage for Methylation

One of the most significant and predictable benefits of N-methylation is the enhanced resistance to enzymatic degradation. The peptide backbone is shielded from proteases, leading to a longer biological half-life.

A study on antimicrobial peptides and lipopeptides demonstrated that substitution with N-methyl amino acids can be a useful strategy to enhance stability against enzymatic degradation.[4][5]

Table 2: Comparative Proteolytic Stability in Human Serum

PeptideHalf-life (t1/2) in Human Serum (hours)
Non-methylated D-Trp Peptide< 1
Methylated D-Trp Peptide> 24

This data illustrates the expected significant increase in stability for a methylated peptide.

Cell Permeability: Unlocking Intracellular Targets

For peptides designed to act on intracellular targets, the ability to cross the cell membrane is paramount. N-methylation is a key strategy to improve this property by increasing lipophilicity.

In the study of the N-methylated cyclo[Pro–Phe–D-Trp–Lys–Thr–Phe] analogs, a triple-N-methylated version containing a methylated D-tryptophan residue showed the highest intestinal permeability in a Caco-2 assay (Papp = 4 × 10−6 cm/s).[6] This highlights the potential of N-methylation of D-tryptophan to enhance oral bioavailability.[6]

Table 3: Comparative Cell Permeability (Caco-2 Assay)

PeptideApparent Permeability (Papp) (x 10-6 cm/s)
Non-methylated D-Trp Peptide< 0.1
Methylated D-Trp Peptide4.0

This data is based on the findings for the cyclo[Pro–Phe–D-Trp–Lys–Thr–Phe] analog and illustrates the dramatic improvement in permeability that can be achieved with methylation.

Experimental Protocols

To provide a practical framework for researchers, this section details the step-by-step methodologies for the key experiments discussed above.

Synthesis and Characterization of N-Methylated Peptides

The synthesis of N-methylated peptides requires specialized protocols, often performed on a solid support.

Synthesis_Workflow start Start with resin-bound peptide step1 Protect backbone amide with o-NBS group start->step1 step2 Methylate the sulfonamide with CH3I/MTBD step1->step2 step3 Remove o-NBS group step2->step3 step4 Couple next amino acid step3->step4 end_node Cleave and purify methylated peptide step4->end_node

Caption: On-resin N-methylation workflow.

Analytical Characterization:

  • Mass Spectrometry: To confirm the successful incorporation of the methyl group(s), which results in a mass increase of 14 Da per methylation.[7]

  • NMR Spectroscopy: To provide detailed structural information, including the conformation of the peptide backbone and the cis/trans isomerization of the N-methylated amide bonds.[8][9][10]

Competitive Receptor Binding Assay (ELISA-based)

This protocol provides a non-radioactive method to determine the binding affinity of the peptides to a target receptor.

ELISA_Workflow cluster_coating Plate Coating cluster_binding Competitive Binding cluster_detection Detection coat_plate Coat 96-well plate with recombinant receptor wash1 Wash plate coat_plate->wash1 block Block with BSA wash1->block add_ligand Add fixed concentration of labeled ligand block->add_ligand add_competitor Add serial dilutions of test peptides (methylated and non-methylated) block->add_competitor incubate1 Incubate add_ligand->incubate1 add_competitor->incubate1 wash2 Wash plate incubate1->wash2 add_secondary Add enzyme-conjugated secondary antibody wash2->add_secondary incubate2 Incubate add_secondary->incubate2 wash3 Wash plate incubate2->wash3 add_substrate Add substrate and measure signal wash3->add_substrate

Caption: ELISA-based competitive binding assay workflow.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the recombinant receptor of interest (e.g., 100 ng/well in carbonate buffer) and incubate overnight at 4°C.[11][12]

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.[11]

  • Competitive Binding: Add a fixed concentration of a labeled ligand (e.g., biotinylated version of the natural ligand) to each well. Immediately after, add serial dilutions of the non-methylated and methylated D-tryptophan peptides to compete for binding to the receptor. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate to remove unbound ligands and peptides. Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) that binds to the labeled ligand and incubate for 1 hour.

  • Signal Generation: After a final wash, add a suitable substrate (e.g., TMB) and measure the resulting signal using a plate reader. The signal intensity will be inversely proportional to the binding affinity of the test peptides.

  • Data Analysis: Plot the signal against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

Proteolytic Stability Assay

This assay determines the half-life of the peptides in the presence of proteases, typically in human serum.

Stability_Assay_Workflow start Incubate peptide in human serum at 37°C timepoints Withdraw aliquots at various time points start->timepoints quench Quench reaction with acetonitrile or TCA timepoints->quench centrifuge Centrifuge to pellet proteins quench->centrifuge analyze Analyze supernatant by RP-HPLC centrifuge->analyze quantify Quantify remaining peptide and calculate half-life analyze->quantify

Caption: Proteolytic stability assay workflow.

Step-by-Step Protocol:

  • Incubation: Incubate the test peptide (methylated and non-methylated) at a final concentration of 1 mg/mL in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to precipitate the serum proteins.

  • Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. Determine the half-life (t1/2) of the peptide by plotting the percentage of remaining peptide against time.

Cell Permeability Assay (Caco-2)

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-29 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: Add the test peptides (methylated and non-methylated) to the apical (donor) side of the transwell.

  • Sampling: At various time points, collect samples from the basolateral (receiver) side.

  • Quantification: Quantify the concentration of the peptide in the receiver compartment using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Conclusion and Future Perspectives

N-methylation of D-tryptophan peptides is a powerful and versatile strategy to enhance their therapeutic potential. The primary advantages of this modification are a significant increase in proteolytic stability and improved cell permeability, which can translate to better in vivo efficacy and the potential for oral delivery. While the effect on receptor binding can be variable and must be empirically determined for each peptide, the literature suggests that methylation at the D-tryptophan position can be well-tolerated.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of N-methylation on their D-tryptophan peptides of interest. As our understanding of peptide structure-activity relationships continues to grow, the rational design of N-methylated D-tryptophan peptides holds great promise for the development of next-generation therapeutics with superior pharmacological properties.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Mustapa, F. M., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 27(20), 6885. [Link]

  • Kessler, H., et al. (2010). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 132(31), 10845-10847. [Link]

  • Biron, E., et al. (2008). Improving the cell permeability of polar cyclic peptides by replacing residues with alkylated amino acids, asparagines, and d-amino acids. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • Lin, Y. A., & Schepartz, A. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(39), 14739-14749. [Link]

  • Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Topics in Medicinal Chemistry, 2(3), 325-341. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Hashemzadeh, M., et al. (2018). 1-Methyl-D-tryptophan Reduces Tumor CD133+ cells, Wnt/β-catenin and NF-κβp65 while Enhances Lymphocytes NF-κβ2, STAT3, and STAT4 Pathways in Murine Pancreatic Adenocarcinoma. Journal of Experimental & Clinical Cancer Research, 37(1), 147. [Link]

  • Kepert, I., et al. (2017). D-tryptophan from probiotic bacteria influences the gut microbiome and allergic airway disease. Journal of Allergy and Clinical Immunology, 139(5), 1525-1535. [Link]

  • Dong, W., et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology, 11, 1083. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • ResearchGate. (2015). Conformational analysis of N-methylated peptides. [Link]

  • ResearchGate. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]

  • Piras, M., et al. (2022). Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma. International Journal of Molecular Sciences, 23(16), 9110. [Link]

  • ResearchGate. (2010). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • Zhang, R., et al. (2021). Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • Wang, Y., et al. (2022). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 23(23), 14757. [Link]

  • JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

  • Bosterbio. (n.d.). Peptide-ELISA Protocol. [Link]

  • Cui, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • ResearchGate. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • eScholarship.org. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]

  • Sid-Ahmed, M. O., & La-Viec, G. (2020). Comprehending Dynamic Protein Methylation with Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8203. [Link]

  • ScienceOpen. (2024). High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries. [Link]

  • Lokey, R. S., et al. (2010). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 132(48), 17260-17262. [Link]

  • ResearchGate. (2007). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • ResearchGate. (2004). Radioligand binding methods for membrane preparations and intact cells. [Link]

  • Google Patents. (n.d.). Method for preparing tryptophan rich peptides.
  • ACS Publications. (2021). High-Resolution Native Mass Spectrometry. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • PMC. (n.d.). Selective Native N(in)–H Bond Activation in Peptides with Metallaphotocatalysis. [Link]

  • bioRxiv. (2024). Ranking protein-peptide binding affinities with protein language models. [Link]

Sources

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